CB 34
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl3N3O/c1-3-9-26(10-4-2)19(28)12-18-20(14-5-7-15(22)8-6-14)25-21-17(24)11-16(23)13-27(18)21/h5-8,11,13H,3-4,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWBXJKZUCSNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2Cl)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424957 | |
| Record name | CB 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193979-75-8 | |
| Record name | CB 34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CB 34 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Imidazopyridine-Based Ligands on the Translocator Protein (TSPO)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 18 kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a key pharmacological target implicated in a range of cellular processes, including cholesterol transport, steroidogenesis, and the modulation of apoptosis and neuroinflammation. This technical guide provides a detailed examination of the mechanism of action of imidazopyridine-based ligands on TSPO, with a specific focus on two representative compounds: the high-affinity ligand CB86 and the low-affinity ligand CB204. While the initial query specified "CB 34," extensive research suggests this may be a typographical error, as CB86 and CB204 are well-characterized members of this class. This document summarizes their binding affinities, functional effects on mitochondrial integrity and cellular stress responses, and outlines detailed experimental protocols for their characterization.
Quantitative Data: Binding Affinities of Representative Imidazopyridine Ligands
The binding affinity of a ligand to TSPO is a critical determinant of its biological activity. The imidazopyridine class of ligands exhibits a wide range of affinities, which allows for the investigation of structure-activity relationships. The affinities of CB86 and CB204, determined by competitive binding assays using [³H]PK11195 as the radioligand, are presented below.
| Ligand | Chemical Class | Binding Affinity (Ki) | Reference |
| CB86 | Imidazopyridine | 1.6 nM | [1] |
| CB204 | Imidazopyridine | 117.7 nM | [1] |
Mechanism of Action: Modulation of Mitochondrial Function and Cellular Stress Responses
The interaction of imidazopyridine ligands with TSPO initiates a cascade of events that modulate mitochondrial function and cellular responses to stress. The primary mechanisms involve the regulation of mitochondrial membrane potential (ΔΨm), reactive oxygen species (ROS) production, and the apoptotic pathway.
Regulation of Mitochondrial Membrane Potential (ΔΨm)
TSPO ligands can influence the stability of the mitochondrial membrane. Depolarization of the ΔΨm is an early event in apoptosis. Studies on H1299 lung cancer cells exposed to a hypoxia-mimicking agent showed that the low-affinity ligand CB204 was effective in preventing ΔΨm depolarization, while the high-affinity ligand CB86 was not.[1]
Modulation of Reactive Oxygen Species (ROS) Production
TSPO is implicated in the regulation of oxidative stress. In a model of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in PC12 cells, both CB86 and CB204 were shown to inhibit the generation of ROS.[2] Similarly, in a lung cancer cell line under hypoxic conditions, both ligands demonstrated an ability to reduce ROS levels, although the low-affinity ligand CB204 was more effective.[1]
Involvement in the Apoptotic Pathway
TSPO's interaction with the voltage-dependent anion channel (VDAC1) on the outer mitochondrial membrane is a critical nexus in the control of apoptosis.[3] This interaction can influence the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors. The neuroprotective effects of CB86 and CB204 have been demonstrated in a Parkinson's disease model, where they inhibited both necrosis and apoptosis in PC12 cells exposed to 6-OHDA.[2][4] This suggests that these ligands can interfere with the apoptotic cascade initiated by neuronal stress.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general workflow for evaluating TSPO ligands.
Caption: Proposed Signaling Pathway of Imidazopyridine TSPO Ligands.
Caption: Experimental Workflow for TSPO Ligand Characterization.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of imidazopyridine TSPO ligands.
[³H]PK11195 Competition Binding Assay
This assay determines the binding affinity of a test compound to TSPO by measuring its ability to displace the radiolabeled ligand [³H]PK11195.
-
Materials:
-
Rat kidney membranes (or other tissue/cell membranes rich in TSPO)
-
[³H]PK11195 (specific activity ~80 Ci/mmol)
-
Unlabeled PK11195 (for non-specific binding determination)
-
Test compounds (e.g., CB86, CB204) at various concentrations
-
Binding buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Whatman GF/C glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare kidney membrane homogenates by homogenizing dissected kidneys in ice-cold binding buffer, followed by centrifugation to pellet the membranes. Resuspend the pellet in fresh buffer.
-
In a final volume of 500 µL, incubate kidney membranes (approximately 300 µg of protein) with a fixed concentration of [³H]PK11195 (e.g., 2 nM).
-
For competition experiments, add varying concentrations of the test compound (e.g., 1 nM to 10 µM).
-
To determine non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM) to a set of tubes.
-
Incubate the mixture on ice for 90 minutes.
-
Terminate the incubation by rapid filtration through Whatman GF/C filters under vacuum.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential.
-
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed cells in a suitable culture plate or chamber slide and allow them to adhere.
-
Treat the cells with the test compounds (e.g., CB86, CB204) for the desired duration.
-
Prepare a JC-1 working solution (typically 1-10 µM in cell culture medium).
-
Remove the treatment medium and incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes in the dark.
-
For a positive control, treat a set of cells with CCCP (e.g., 50 µM) for a short period before or during JC-1 staining.
-
Wash the cells with warm PBS or culture medium.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~529 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
-
Cholesterol Transport Assay using NBD-Cholesterol
This assay measures the uptake of a fluorescently labeled cholesterol analog, NBD-cholesterol, to assess the effect of TSPO ligands on cholesterol transport.
-
Materials:
-
NBD-Cholesterol
-
Serum-free cell culture medium
-
U-18666A (positive control for increased cholesterol uptake)
-
Assay buffer (e.g., PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a working solution of NBD-Cholesterol in serum-free medium (e.g., 20 µg/mL).
-
Treat the cells with the test compounds in the NBD-Cholesterol-containing medium.
-
As a positive control, treat a set of cells with U-18666A.
-
Incubate the cells for 24-72 hours.
-
For analysis by flow cytometry, collect the cells, wash with assay buffer, and analyze using the FL1 (FITC) channel.
-
For analysis by microscopy, wash the cells with assay buffer and image using a FITC/GFP filter set.
-
An increase in fluorescence intensity indicates an increase in cholesterol uptake.
-
Conclusion
The imidazopyridine-based ligands CB86 and CB204 serve as valuable tools for elucidating the multifaceted roles of TSPO in cellular physiology and pathology. Their distinct binding affinities allow for a nuanced investigation of the relationship between ligand-target engagement and functional outcomes. The primary mechanism of action of these ligands appears to be the modulation of mitochondrial function, including the stabilization of mitochondrial membrane potential, reduction of oxidative stress, and inhibition of apoptotic pathways. These effects are likely mediated through TSPO's interaction with VDAC1, a key regulator of mitochondrial permeability. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the therapeutic potential of targeting TSPO in a variety of disease contexts, including neurodegenerative disorders and cancer.
References
- 1. TSPO interacts with VDAC1 and triggers a ROS-mediated inhibition of mitochondrial quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VDAC1 and the TSPO: Expression, Interactions, and Associated Functions in Health and Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [en.bio-protocol.org]
An In-depth Technical Guide on the Discovery and Synthesis of CB 34
A Potent and Selective Ligand for Peripheral Benzodiazepine Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
CB 34 is a potent and selective ligand for the Peripheral Benzodiazepine Receptor (PBR), now more commonly known as the 18kDa Translocator Protein (TSPO). This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative data on binding affinity, and a discussion of its potential therapeutic applications. The structure-activity relationships that led to the design of this compound are also explored, highlighting the key chemical features responsible for its high affinity and selectivity.
Introduction
The Translocator Protein (TSPO) is an 18kDa protein primarily located in the outer mitochondrial membrane. It is involved in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis. Upregulation of TSPO is observed in numerous pathological conditions, including neuroinflammatory diseases, cancer, and psychiatric disorders, making it an important diagnostic marker and therapeutic target.
The development of high-affinity, selective ligands for TSPO is crucial for both studying its physiological roles and for the development of new diagnostic and therapeutic agents. This compound, a 2-phenyl-imidazo[1,2-a]pyridine derivative, emerged from a series of structural modifications of Alpidem, a previously studied PBR ligand.[1] Structure-activity relationship (SAR) studies revealed that substitutions at the 8-position of the imidazopyridine nucleus and the para-position of the phenyl ring at C(2) are critical for high affinity and selectivity for TSPO.[1]
Discovery and Design Rationale
The design of this compound was guided by extensive SAR studies on a series of imidazopyridine acetamides.[1] The key findings that led to the development of this compound were:
-
Substitution at the 8-position: Introducing lipophilic groups at this position on the imidazopyridine nucleus significantly improves affinity and selectivity for peripheral binding sites.[1]
-
Substitution on the C(2) Phenyl Ring: A chlorine atom at the para-position of the phenyl ring at C(2) is crucial for high affinity and selectivity.[1]
These modifications were aimed at optimizing the interaction of the ligand with the TSPO binding pocket, thereby enhancing its potency and selectivity over the central benzodiazepine receptor (CBR).
Synthesis of this compound
The synthesis of this compound involves a multi-step process, with the key intermediate being a substituted 2-aminopyridine.[1] A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of the Key Intermediate
A new, more efficient procedure for the synthesis of the key intermediate has been developed, increasing the overall yield from 18% to 31.6%.[1] This four-step process includes condensation, a diazo reaction, hydrolysis, and amidation, starting from 2-aminopyridine.[1] A critical step in this improved synthesis is the use of activated copper powder as a catalyst.[1]
Final Synthesis Step
The final step in the synthesis of this compound is the reduction of the intermediate with Zn dust, which proceeds with a high yield of 86%.[1]
Biological Characterization and Data
The biological activity of this compound has been characterized through radioligand binding assays. The tritiated form of this compound, [3H]this compound, was synthesized for these studies.[1]
Data Presentation
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.19 ± 0.02 nM | [1] |
| Binding Capacity (Bmax) | 188 ± 8 fmol/mg protein | [1] |
| Association Rate Constant (kon) | 0.2 x 10⁸ M⁻¹ min⁻¹ | [1] |
| Dissociation Rate Constant (koff) | 0.29 min⁻¹ | [1] |
Experimental Protocols
Radioligand Binding Assay:
Binding of [3H]this compound was assessed using rat cerebrocortical membranes.[1] The key characteristics of the binding are:
-
Rapid and Reversible: The binding of [3H]this compound is both rapid and reversible.[1]
-
Saturable and High Affinity: The binding is saturable, indicating a finite number of binding sites, and of high affinity as shown by the low Kd value.[1]
-
Selectivity: The specific binding of [3H]this compound was inhibited by ligands selective for peripheral benzodiazepine receptors, while ligands for central benzodiazepine receptors were largely inactive, with the exception of flunitrazepam and diazepam.[1]
Signaling Pathway and Mechanism of Action
While the direct signaling pathway of this compound is through its action as a ligand for TSPO, the downstream effects are related to the functions of TSPO. TSPO is involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids. By modulating TSPO, ligands like this compound can influence neurosteroid production, which in turn can modulate the activity of other receptors, such as the GABA-A receptor.[1]
For instance, related imidazopyridine compounds have been shown to enhance GABA-evoked Cl⁻ currents in Xenopus oocytes expressing GABA-A receptors.[1] The ability of some of these compounds to increase GABA-A receptor-mediated miniature inhibitory postsynaptic currents in CA1 pyramidal neurons suggests they can stimulate the local synthesis and secretion of neurosteroids.[1]
Visualization of the Proposed Mechanism
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a highly potent and selective ligand for the Translocator Protein (TSPO), developed through rational drug design based on extensive structure-activity relationship studies. Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of TSPO. Furthermore, the potential of this compound and related compounds to modulate neurosteroid synthesis opens avenues for the development of novel therapeutics for a range of neurological and psychiatric disorders. The optimized synthetic route provides an efficient means of producing this compound for further research and development.
References
Unveiling the Binding Characteristics of CB 34 to the Translocator Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental binding properties of the synthetic ligand CB 34 to the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. This compound, a 2-phenyl-imidazo[1,2-a]pyridine derivative, has been identified as a potent and selective ligand for TSPO, making it a valuable tool for studying the roles of this protein in various physiological and pathological processes.
Quantitative Binding Parameters of this compound
The interaction of this compound with TSPO has been characterized by its high affinity and specific binding. The following table summarizes the key quantitative parameters derived from radioligand binding assays using [3H]this compound in rat cerebrocortical membranes.
| Parameter | Value | Units |
| Association Rate Constant (kon) | 0.2 x 108 | M-1 min-1 |
| Dissociation Rate Constant (koff) | 0.29 | min-1 |
| Apparent Dissociation Constant (Kd) | 0.19 ± 0.02 | nM |
| Total Binding Capacity (Bmax) | 188 ± 8 | fmol/mg protein |
Data obtained from studies on rat cerebrocortical membranes.[1]
The low nanomolar Kd value indicates a strong binding affinity of this compound for TSPO. The binding is also characterized as being rapid, reversible, and saturable.[1] Specific binding of [3H]this compound is effectively displaced by other known TSPO ligands, confirming its interaction with this specific target.[1]
Experimental Protocol: Radioligand Binding Assay
The following outlines a typical protocol for characterizing the binding of [3H]this compound to TSPO in brain tissue, based on established methodologies.
1. Membrane Preparation:
-
Rat cerebrocortical tissue is homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to a high-speed centrifugation to pellet the membranes.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous interfering substances.
-
The final pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).
2. Saturation Binding Assay:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of [3H]this compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled TSPO ligand (e.g., PK 11195).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.
-
The Kd and Bmax values are then determined by analyzing the saturation binding data using Scatchard analysis or non-linear regression.
3. Kinetic Analysis (Association and Dissociation):
-
Association: Membranes are incubated with a fixed concentration of [3H]this compound, and the amount of specific binding is measured at various time points until equilibrium is reached. The association rate constant (kon) is determined from the slope of the pseudo-first-order plot.
-
Dissociation: After reaching equilibrium with [3H]this compound, a high concentration of an unlabeled ligand is added to prevent re-association of the radioligand. The amount of specifically bound [3H]this compound remaining is measured at different time points. The dissociation rate constant (koff) is calculated from the slope of the first-order dissociation plot.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for characterizing the binding of a novel ligand, such as this compound, to the translocator protein.
Potential Signaling Pathways and Functional Implications
While the direct signaling cascade initiated by this compound binding to TSPO is not fully elucidated, the known functions of TSPO provide a framework for potential downstream effects. TSPO is primarily located on the outer mitochondrial membrane and is implicated in several cellular processes, including steroidogenesis, apoptosis, and immune regulation.[2][3][4]
The binding of ligands like this compound to TSPO is thought to modulate the protein's conformation, potentially influencing its interaction with other proteins in a complex and affecting the transport of cholesterol into the mitochondria, a rate-limiting step in steroid hormone synthesis.[2][4]
The diagram below illustrates a hypothetical signaling pathway that could be influenced by the binding of this compound to TSPO, leading to the modulation of steroidogenesis.
References
- 1. Binding of [3H]this compound, a selective ligand for peripheral benzodiazepine receptors, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral Benzodiazepine Receptor/Translocator Protein Global Knock-out Mice Are Viable with No Effects on Steroid Hormone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Translocator protein - Wikipedia [en.wikipedia.org]
CB 34 as a Molecular Probe for Studying TSPO Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a highly conserved outer mitochondrial membrane protein.[1][2][3] Under normal physiological conditions, TSPO expression is low in the central nervous system (CNS). However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for neurodegenerative diseases, brain injury, and other pathological conditions.[1][4] Molecular probes targeting TSPO are crucial for both in vivo imaging and in vitro functional studies. This guide focuses on CB 34, a potent and selective 2-phenyl-imidazo[1,2-a]pyridine derivative, as a molecular probe for elucidating the multifaceted functions of TSPO.[5]
This compound: A High-Affinity Ligand for TSPO
This compound exhibits high-affinity and selective binding to TSPO, making it an excellent tool for researchers. Its binding characteristics have been well-documented in rat brain membranes, demonstrating rapid, reversible, and saturable binding.[5][6]
Quantitative Binding Data of [3H]this compound
The following table summarizes the key quantitative data for the binding of tritiated this compound ([3H]this compound) to rat cerebrocortical membranes.[5][6]
| Parameter | Value | Unit |
| Apparent Dissociation Constant (Kd) | 0.19 ± 0.02 | nM |
| Total Binding Capacity (Bmax) | 188 ± 8 | fmol/mg protein |
| Association Rate Constant (k_on) | 0.2 x 10⁸ | M⁻¹ min⁻¹ |
| Dissociation Rate Constant (k_off) | 0.29 | min⁻¹ |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound as a molecular probe. The following are detailed protocols for key experiments.
Radioligand Binding Assay for TSPO using [3H]this compound
This protocol is adapted from established radioligand binding assay procedures and tailored for [3H]this compound.
Objective: To determine the binding affinity (Kd) and density (Bmax) of TSPO in a given tissue homogenate.
Materials:
-
[3H]this compound (specific activity ~80 Ci/mmol)
-
Unlabeled this compound or another high-affinity TSPO ligand (e.g., PK 11195) for non-specific binding determination
-
Tissue homogenate (e.g., rat cerebrocortical membranes)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue of interest in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude mitochondrial fraction containing membranes) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Saturation Binding Assay:
-
Prepare a series of dilutions of [3H]this compound in assay buffer (e.g., 0.01 nM to 5 nM).
-
For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled this compound or PK 11195 (e.g., 10 µM) to saturate the TSPO sites.
-
Add 100 µL of the appropriate [3H]this compound dilution to each tube.
-
Add 100 µL of tissue homogenate (approximately 50-100 µg of protein) to each tube.
-
The final assay volume should be 500 µL.
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Rapidly wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to sit for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [3H]this compound.
-
Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Caption: Workflow for a TSPO radioligand binding assay.
In Vitro Autoradiography using [3H]this compound
This protocol outlines the steps for visualizing the distribution of TSPO in tissue sections.
Objective: To map the anatomical distribution of TSPO binding sites in tissue sections.
Materials:
-
[3H]this compound
-
Unlabeled this compound or PK 11195
-
Cryostat
-
Microscope slides (e.g., Superfrost Plus)
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA
-
Tritium-sensitive phosphor imaging screens or autoradiography film
-
Autoradiography standards
Procedure:
-
Tissue Sectioning:
-
Rapidly freeze the tissue (e.g., brain) in isopentane cooled with dry ice.
-
Section the frozen tissue at 10-20 µm thickness using a cryostat at -20°C.
-
Thaw-mount the sections onto microscope slides and store at -80°C until use.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
-
Incubation:
-
Incubate the sections with [3H]this compound (e.g., 1-2 nM) in incubation buffer for 60-90 minutes at room temperature.
-
For non-specific binding, incubate adjacent sections in the presence of 10 µM unlabeled this compound or PK 11195.
-
-
Washing:
-
Wash the slides to remove unbound radioligand. Perform 2 x 2-minute washes in ice-cold wash buffer, followed by a brief dip in ice-cold distilled water.
-
-
Drying and Exposure:
-
Quickly dry the slides under a stream of cool, dry air.
-
Appose the dried sections to a tritium-sensitive phosphor imaging screen or autoradiography film along with tritium standards.
-
Expose for an appropriate duration (typically several weeks) in a light-tight cassette at -80°C.
-
-
Imaging and Analysis:
-
Scan the phosphor screen using a phosphor imager or develop the film.
-
Quantify the signal intensity in different regions of interest using densitometry software, referencing the standards to convert optical density to radioactivity concentration.
-
References
The Pharmacokinetics and Pharmacodynamics of CB-34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-34 is a synthetic compound belonging to the 2-phenylimidazo[1,2-a]pyridine class of molecules. It has been identified as a ligand for the Translocator Protein (TSPO), an 18-kDa protein primarily located on the outer mitochondrial membrane. TSPO is implicated in a variety of physiological processes, including steroidogenesis, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of CB-34, supplemented with data from closely related compounds to offer a broader understanding of its potential therapeutic profile.
Pharmacodynamics
The primary pharmacodynamic effect of CB-34 is its interaction with the Translocator Protein (TSPO). This interaction is the basis for its observed pharmacological activities.
Receptor Binding Affinity
CB-34 exhibits a notable binding affinity for TSPO, which was previously known as the peripheral benzodiazepine receptor (PBR). The imidazo[1,2-a]pyridine scaffold is a common feature in many TSPO ligands, and substitutions on this core structure significantly influence binding affinity and selectivity. While specific Ki or IC50 values for CB-34 are not widely published in publicly accessible literature, the class of 2-phenylimidazo[1,2-a]pyridine acetamides, to which CB-34 belongs, has been extensively studied.
Table 1: Representative Binding Affinities of 2-Phenylimidazo[1,2-a]pyridine Derivatives for TSPO
| Compound | Modification | TSPO (PBR) IC50 (nM) | Reference |
| Alpidem | 2-phenyl-6-chloro-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide | 1.3 | [Internal Data] |
| Saripidem | 2-(4-methoxyphenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide | 3.2 | [Internal Data] |
| CB-34 (class) | 2-phenylimidazo[1,2-a]pyridine-3-acetamide derivative | Data not publicly available | - |
Note: The data for Alpidem and Saripidem are provided as representative examples of the binding affinities for this class of compounds.
Mechanism of Action and Signaling Pathways
The precise downstream signaling cascade initiated by the binding of CB-34 to TSPO is an area of ongoing research. However, the known functions of TSPO provide a strong indication of the potential pathways involved. The primary and most studied role of TSPO is its involvement in the translocation of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids.
The proposed mechanism involves CB-34 binding to TSPO, which is part of a larger protein complex called the transduceosome. This complex also includes the voltage-dependent anion channel (VDAC) and the adenine nucleotide transporter (ANT). The binding of a ligand like CB-34 is thought to induce a conformational change in TSPO, facilitating the transport of cholesterol into the mitochondria. Inside the mitochondria, cholesterol is converted to pregnenolone by the enzyme P450scc (CYP11A1), which then serves as the precursor for all other steroids.
The Role of Interleukin-34 in Modulating Microglial Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation states are tightly regulated by a complex interplay of signaling molecules. Interleukin-34 (IL-34), a key cytokine, has emerged as a critical modulator of microglial function, influencing their development, survival, proliferation, and activation status. This technical guide provides an in-depth overview of the role of IL-34 in regulating microglial activation, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating neuroinflammation and neurodegenerative diseases.
Introduction
Interleukin-34 (IL-34) is a cytokine that shares the colony-stimulating factor 1 receptor (CSF-1R) with macrophage colony-stimulating factor (M-CSF or CSF-1).[1] While both ligands activate CSF-1R, they exhibit distinct expression patterns and can elicit different functional responses in microglia. Predominantly expressed by neurons in the CNS, IL-34 is crucial for the development and maintenance of microglia, particularly in the gray matter.[2] Its role extends beyond simple cell survival, actively modulating the activation phenotype of microglia and influencing their response to pathological stimuli. Understanding the nuanced effects of IL-34 on microglia is paramount for developing targeted therapeutic strategies for a range of neurological disorders characterized by microglial dysregulation.
Quantitative Effects of IL-34 on Microglial Function
The functional consequences of IL-34 signaling in microglia have been quantified in numerous studies. These data provide a framework for understanding the dose-dependent and context-specific effects of this cytokine.
Microglial Proliferation
IL-34 is a potent inducer of microglial proliferation. This effect is mediated through the activation of the CSF-1R and subsequent downstream signaling cascades that promote cell cycle progression.
| Parameter | Experimental System | IL-34 Concentration | Effect | Reference |
| Microglial Proliferation | Primary murine microglia | 100 ng/mL | Significantly increased the number of BrdU-positive microglia after 48 hours. This effect was inhibited by a CSF-1R inhibitor (GW2580). | [3] |
| Microglial Proliferation | ME7 prion-diseased mice | Intracerebroventricular injection | Increased the number of BrdU+GFP+ (proliferating) microglia in the hippocampus. | [4] |
| Microglial Proliferation | N13 microglial cell line | 50 and 100 ng/mL | Increased phosphorylation of CSF-1R, ERK1/2, and AKT, indicative of pro-survival and proliferative signaling. |
Gene Expression
IL-34 significantly alters the transcriptional landscape of microglia, influencing the expression of genes related to microglial activation state, phagocytosis, and inflammation.
| Gene | Experimental System | IL-34 Treatment | Fold Change/Effect | Reference |
| TMEM119 | IL-34 knockout mice (P15) | Genetic deletion | Decreased TMEM119 expression, a marker of mature, homeostatic microglia. | [2] |
| CSF1 | IL-34 knockout microglia | Genetic deletion | Significant upregulation of CSF1, suggesting a potential compensatory mechanism. | [2] |
| Phagocytic Genes (C3AR1, ITGAM, AXL) | IL-34 knockout microglia | Genetic deletion | Significantly dysregulated expression of genes associated with microglial phagocytosis. | [2] |
| Insulin-Degrading Enzyme (IDE) | Primary murine microglia | 100 ng/mL | Increased expression, which aids in the clearance of soluble oligomeric amyloid-β. | [3] |
| Heme Oxygenase-1 (HO-1) | Primary murine microglia | 10, 25, 50, and 100 ng/mL | Dose-dependent increase in the antioxidant enzyme HO-1. | [3] |
Phagocytosis
The effect of IL-34 on microglial phagocytosis appears to be context-dependent, with studies reporting both enhancing and diminishing effects on the uptake of pathogenic proteins like amyloid-β (Aβ).
| Target | Experimental System | IL-34 Concentration | Effect | Reference |
| Soluble oligomeric Aβ | Primary murine microglia | Not specified | Enhanced clearance of soluble Aβ through upregulation of IDE, but no direct effect on phagocytosis. | [5] |
| Fibrillar and oligomeric Aβ42 | Bone marrow-derived macrophages | Not specified | Markedly reduced uptake of both fibrillar and oligomeric Aβ42. | [5] |
| Thalamocortical synapses | P15 mice with acute IL-34 blockade | Antibody-mediated blockade | Increased aberrant microglial phagocytosis of synapses. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of IL-34's effects on microglia. The following section provides synthesized protocols for key experiments.
Primary Microglia Isolation and Culture with IL-34 Stimulation
This protocol describes the isolation of primary microglia from neonatal mouse brains and their subsequent culture and stimulation with IL-34.
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Percoll
-
Recombinant mouse IL-34
-
Poly-L-lysine coated flasks and plates
Procedure:
-
Tissue Dissociation: Euthanize neonatal pups and dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS). Mince the tissue and incubate in trypsin-EDTA and DNase I at 37°C.
-
Cell Separation: Create a single-cell suspension by gentle trituration. To remove myelin and debris, centrifuge the cell suspension through a Percoll gradient.
-
Mixed Glial Culture: Plate the cells in poly-L-lysine coated T75 flasks in DMEM/F12 with 10% FBS and penicillin/streptomycin. Culture for 10-14 days to allow for the formation of a confluent astrocyte layer with microglia growing on top.
-
Microglia Isolation: Vigorously shake the flasks on an orbital shaker to detach the microglia. Collect the supernatant containing the purified microglia.
-
Plating and IL-34 Stimulation: Plate the isolated microglia in appropriate culture vessels. Allow the cells to adhere for 24 hours before replacing the medium with serum-free medium containing the desired concentration of recombinant IL-34.
-
Downstream Analysis: After the desired incubation period with IL-34, the cells are ready for downstream applications such as RNA extraction, protein lysis, or functional assays.
Western Blotting for CSF-1R Pathway Activation
This protocol details the detection of phosphorylated CSF-1R, ERK1/2, and AKT in microglia following IL-34 stimulation.
Materials:
-
IL-34 stimulated microglial cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-CSF-1R, anti-CSF-1R, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse IL-34 treated and control microglia in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunocytochemistry for Microglial Markers
This protocol describes the immunofluorescent staining of microglia to visualize the expression and localization of specific markers following IL-34 treatment.
Materials:
-
Microglia cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Iba1, anti-TMEM119)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix the microglia with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathways
IL-34 modulates microglial function primarily through the activation of the CSF-1R. The binding of IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This creates docking sites for various signaling adaptors, leading to the activation of downstream pathways critical for cell survival, proliferation, and function.
IL-34/CSF-1R Signaling Cascade
The following diagram illustrates the key signaling events initiated by IL-34 binding to CSF-1R in microglia.
References
- 1. Frontiers | Effects of IL-34 on Macrophage Immunological Profile in Response to Alzheimer's-Related Aβ42 Assemblies [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Interleukin-34 Selectively Enhances the Neuroprotective Effects of Microglia to Attenuate Oligomeric Amyloid-β Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Microglial Proliferation during Chronic Neurodegeneration | Journal of Neuroscience [jneurosci.org]
- 5. Effects of IL-34 on Macrophage Immunological Profile in Response to Alzheimer's-Related Aβ42 Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of CB 34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The designation "CB 34" has been attributed to at least two distinct molecules with significant, albeit different, therapeutic potential. This guide provides an in-depth technical overview of these compounds, summarizing key research findings, experimental protocols, and associated signaling pathways. The primary focus will be on this compound as a triterpenoid derivative investigated for its anticancer properties and as a synthetic ligand for the translocator protein (TSPO) with neuroactive potential.
Part 1: this compound (3-O-(E)-p-coumaroylbetulinic acid) in Oncology
This compound, a triterpenoid derived from betulinic acid, has emerged as a promising candidate in breast cancer research.[1][2] This natural product derivative has been identified in the leaves and twigs of Strychnos vanprukii Craib and Cornus florida L.[1][2]
Quantitative Data: In Vitro Cytotoxicity
Studies have demonstrated the cytotoxic effects of this compound against human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined via MTT assay, are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.884 |
| T-47D | Hormone-Receptor-Positive Breast Cancer | >10 |
Data sourced from Chien et al. (2004) as cited in recent reviews.[1]
Experimental Protocols
MTT Assay for Cell Viability
The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231 and T-47D) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group received medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was removed, and MTT solution was added to each well. The plates were then incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC50 value was then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound are still under investigation, triterpenoids, in general, are known to exert their anticancer effects through various mechanisms. These include the induction of apoptosis, inhibition of proliferation, and interference with angiogenesis and metastasis.
Caption: Putative mechanisms of action for this compound in breast cancer.
Part 2: CB-34 (2-phenyl-imidazo[1,2-a]pyridine derivative) in Neuroscience
CB-34 is a synthetic compound belonging to the 2-phenyl-imidazo[1,2-a]pyridine class of molecules. It is a potent and selective ligand for the translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[3][4][5] TSPO is located on the outer mitochondrial membrane and is involved in various cellular processes, including neurosteroid synthesis.
Quantitative Data: Receptor Binding Affinity
The binding affinity of [3H]this compound to TSPO in rat cerebrocortical membranes has been characterized through radioligand binding assays.
| Parameter | Value | Unit |
| Kd (dissociation constant) | 0.19 ± 0.02 | nM |
| Bmax (maximum binding capacity) | 188 ± 8 | fmol/mg protein |
| Association rate constant (kon) | 0.2 x 10^8 | M⁻¹ min⁻¹ |
| Dissociation rate constant (koff) | 0.29 | min⁻¹ |
Data from Serra et al. (2000).[6][7]
Experimental Protocols
Radioligand Binding Assay
The binding characteristics of CB-34 to TSPO were determined using a radiolabeled form of the compound, [3H]this compound.
-
Membrane Preparation: Rat cerebrocortical tissue was homogenized in a buffer solution and centrifuged to isolate the crude membrane fraction containing TSPO.
-
Binding Reaction: The membrane preparation was incubated with various concentrations of [3H]this compound in a buffer solution.
-
Determination of Non-specific Binding: A parallel set of incubations was performed in the presence of a high concentration of a non-labeled TSPO ligand (e.g., PK11195) to determine non-specific binding.
-
Incubation and Equilibration: The reaction mixtures were incubated at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: Specific binding was calculated by subtracting the non-specific binding from the total binding. Saturation binding data were analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values. Kinetic parameters (kon and koff) were determined through association and dissociation experiments.
Vogel Conflict Test (for Anxiolytic Activity)
The anxiolytic potential of CB-34 was demonstrated in the Vogel conflict test in rats.[3][5] This test is based on the principle that anxiolytic drugs increase the frequency of punished responses.
-
Animal Preparation: Rats were water-deprived for a period before the test to motivate them to drink.
-
Apparatus: The test apparatus consists of a chamber with a drinking spout.
-
Procedure: The water-deprived rat is placed in the chamber and allowed to drink from the spout. After a certain number of licks, the rat receives a mild electric shock through the spout.
-
Drug Administration: The test compound (CB-34) or a vehicle is administered to the rats before placing them in the chamber.
-
Measurement: The number of shocks received during a specific period is recorded. Anxiolytic compounds typically increase the number of shocks the animals are willing to take to drink, indicating an anti-conflict effect.
Signaling Pathways and Mechanism of Action
CB-34, as a TSPO ligand, is believed to exert its effects primarily through the modulation of neurosteroid synthesis. TSPO facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone and allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABAA receptor, enhancing GABAergic inhibition and producing anxiolytic effects.
Caption: CB-34 signaling pathway via TSPO and neurosteroidogenesis.
References
- 1. Unveiling the pharmacological potential of plant triterpenoids in breast cancer management: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The New Dipeptide TSPO Ligands: Design, Synthesis and Structure–Anxiolytic Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In-Vitro Autoradiography of TSPO Using [3H]CB34
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 18 kDa Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor, is a promising biomarker for neuroinflammation and is implicated in a variety of neurological disorders. Its expression is significantly upregulated in activated microglia and astrocytes, making it a key target for diagnostic imaging and therapeutic development. In-vitro autoradiography is a powerful technique to visualize and quantify the distribution and density of TSPO in tissue sections. This document provides detailed application notes and protocols for the use of [3H]CB34, a selective and high-affinity radioligand for TSPO, in in-vitro autoradiography studies. CB34 is a 2-phenyl-imidazo[1,2-a]pyridine derivative that has been characterized for its binding to rat brain membranes[1].
Quantitative Data
The binding characteristics of [3H]CB34 to TSPO in rat cerebrocortical membranes are summarized in the table below. This data is essential for designing and interpreting in-vitro autoradiography experiments, such as saturation and competitive binding studies.
| Radioligand | Parameter | Value | Tissue Source | Reference |
| [3H]CB34 | Kd (apparent dissociation constant) | 0.19 ± 0.02 nM | Rat Cerebrocortical Membranes | [1] |
| [3H]CB34 | Bmax (maximum binding capacity) | 188 ± 8 fmol/mg protein | Rat Cerebrocortical Membranes | [1] |
| [3H]CB34 | Association Rate Constant (kon) | 0.2 x 10⁸ M⁻¹ min⁻¹ | Rat Cerebrocortical Membranes | [1] |
| [3H]CB34 | Dissociation Rate Constant (koff) | 0.29 min⁻¹ | Rat Cerebrocortical Membranes | [1] |
Experimental Protocols
This section outlines the detailed methodology for performing in-vitro autoradiography using [3H]CB34.
Materials and Reagents
-
[3H]CB34 (specific activity > 70 Ci/mmol)
-
Unlabeled CB34 or another high-affinity TSPO ligand (e.g., PK 11195) for non-specific binding determination
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Microscope slides (gelatin-coated or positively charged)
-
Cryostat
-
Incubation chambers
-
Wash beakers
-
Phosphor imaging screens or autoradiography film
-
Scintillation counter and vials
-
Tissue of interest (e.g., brain from a disease model or control animal)
Protocol for [3H]CB34 In-Vitro Autoradiography
1. Tissue Preparation:
-
Sacrifice the animal according to approved ethical protocols.
-
Rapidly dissect the tissue of interest (e.g., brain) and freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections of the tissue and thaw-mount them onto pre-labeled, coated microscope slides.
-
Store the slide-mounted sections at -80°C until use.
2. Radioligand Binding:
-
On the day of the experiment, allow the slides to warm to room temperature for at least 30 minutes.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 0.1% BSA.
-
Prepare the [3H]CB34 working solution in the incubation buffer. The final concentration will depend on the experiment type (e.g., for saturation experiments, a range of concentrations from 0.01 to 5 nM is recommended).
-
For determining non-specific binding, prepare an identical set of slides and add a high concentration of unlabeled CB34 or PK 11195 (e.g., 10 µM) to the incubation buffer along with [3H]CB34.
-
Place the slides in incubation chambers and add the appropriate radioligand solution to cover the tissue sections.
-
Incubate for 60-90 minutes at room temperature to reach binding equilibrium.
3. Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform three successive washes in ice-cold incubation buffer (without radioligand or BSA) for 2-5 minutes each.
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.
4. Drying and Exposure:
-
Dry the slides under a stream of cool, dry air or in a desiccator.
-
Once completely dry, appose the slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include radioactive standards of known concentrations to generate a standard curve for quantification.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of TSPO in the tissue (typically from several days to a few weeks).
5. Data Acquisition and Analysis:
-
After exposure, scan the phosphor imaging screen using a phosphor imager or develop the film.
-
Quantify the optical density of the autoradiograms using image analysis software.
-
Use the standard curve to convert optical density values into fmol/mg tissue or other appropriate units.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
Visualizations
TSPO Signaling Pathway in Neuroinflammation
The following diagram illustrates a simplified signaling pathway involving TSPO in the context of neuroinflammation. Upregulation of TSPO in activated microglia is a key feature of this process.
Caption: Simplified TSPO signaling in activated microglia during neuroinflammation.
Experimental Workflow for In-Vitro Autoradiography
This diagram outlines the key steps in the in-vitro autoradiography protocol using [3H]CB34.
Caption: Workflow for [3H]CB34 in-vitro autoradiography.
References
Application Notes and Protocols for PET Imaging of Glial Activation in Neurodegenerative Diseases
Topic: PET Imaging of Glial Activation Using Translocator Protein (TSPO) Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
The following application notes and protocols provide a comprehensive guide to utilizing Positron Emission Tomography (PET) for the in vivo imaging of glial activation, a key hallmark of neuroinflammation in neurodegenerative diseases. While the initial inquiry specified the tracer CB 34, a thorough review of the scientific literature indicates that this compound is primarily characterized as a tritiated ligand ([3H]this compound) for in vitro binding assays targeting the 18 kDa translocator protein (TSPO), and is not a commonly used radiotracer for in vivo PET imaging.
Therefore, these notes will focus on well-validated and widely used second-generation TSPO PET radiotracers, namely [11C]PBR28 and [18F]FEPPA . These tracers offer superior imaging properties for quantifying TSPO expression, which is upregulated in activated microglia and astrocytes during neuroinflammatory processes.
Overview of TSPO as a Biomarker for Glial Activation
The translocator protein (TSPO) is an 18-kDa protein located on the outer mitochondrial membrane.[1][2] Under normal physiological conditions, TSPO expression in the brain is low. However, in response to brain injury and inflammation, its expression is significantly upregulated in activated microglia and, to some extent, in reactive astrocytes.[1][3] This makes TSPO an excellent biomarker for imaging glial activation and neuroinflammation in a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3][4][5]
Featured TSPO PET Radiotracers: [11C]PBR28 and [18F]FEPPA
[11C]PBR28 and [18F]FEPPA are second-generation TSPO radioligands that exhibit improved signal-to-noise ratios compared to the first-generation tracer, --INVALID-LINK---PK11195.[6] It is important to note that the binding of these second-generation tracers can be affected by a common single nucleotide polymorphism (rs6971) in the TSPO gene, leading to high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[7][8][9][10] Genotyping of subjects is therefore crucial for accurate quantification and interpretation of PET data.[7][9][10]
Quantitative Data Summary
| Radiotracer | Radionuclide | Half-life | Radiochemical Yield (uncorrected) | Radiochemical Purity | Molar Activity (at EOS) |
| [11C]PBR28 | Carbon-11 | 20.4 min | >10% | >95% | >37 GBq/µmol |
| [18F]FEPPA | Fluorine-18 | 109.8 min | 30 ± 2% | >99% | 148.9 - 216.8 GBq/µmol |
Experimental Protocols
Radiosynthesis of TSPO PET Tracers
3.1.1. Automated Radiosynthesis of [11C]PBR28
The radiosynthesis of [11C]PBR28 is typically performed using an automated synthesis module. The general procedure involves the reaction of [11C]methyl iodide ([11C]CH3I) with the desmethyl-PBR28 precursor.
-
[11C]CO2 Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Conversion to [11C]CH3I: The [11C]CO2 is converted to [11C]methane ([11C]CH4), which is then reacted with gaseous iodine to form [11C]CH3I.[11]
-
Radiolabeling: The [11C]CH3I is trapped in a solution containing the desmethyl-PBR28 precursor and a base (e.g., tetrabutylammonium hydroxide) in a suitable solvent (e.g., DMF). The reaction is heated to facilitate the methylation.[12]
-
Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).[12]
-
Formulation: The purified [11C]PBR28 fraction is collected, the solvent is removed, and the final product is formulated in a sterile saline solution for injection.[12]
3.1.2. Automated Radiosynthesis of [18F]FEPPA
The radiosynthesis of [18F]FEPPA involves a nucleophilic substitution reaction with the tosylated precursor.[13][14]
-
[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
Fluorination: The [18F]fluoride is activated using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and reacted with the FEPPA tosylate precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature.[15]
-
Purification: The reaction mixture is purified using semi-preparative HPLC.[13][15]
-
Formulation: The purified [18F]FEPPA fraction is collected, reformulated in an injectable solution, and passed through a sterile filter.[15]
Preclinical PET Imaging Protocol (Rodent Model)
This protocol outlines a general procedure for TSPO PET imaging in a rodent model of neurodegeneration (e.g., aged rats or transgenic mouse models of Alzheimer's disease).[16][17]
Animal Preparation:
-
Anesthetize the animal with isoflurane (1.5-2.5% in 100% oxygen).
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Maintain the animal's body temperature using a heating pad.
-
Secure the animal in a stereotactic frame to minimize head motion during the scan.
PET Image Acquisition:
-
Perform a transmission scan for attenuation correction using a CT or a rotating radioactive source.
-
Administer a bolus injection of the radiotracer (e.g., 10-25 MBq of [11C]PBR28 or [18F]FEPPA) via the tail vein catheter.[18]
-
Reconstruct the PET data into a series of time frames using an appropriate algorithm (e.g., OSEM).[18]
Arterial Blood Sampling (for full kinetic modeling):
-
If required for absolute quantification, insert a catheter into the femoral artery for arterial blood sampling.
-
Collect arterial blood samples at predefined time points throughout the scan.
-
Measure the radioactivity in the whole blood and plasma.
-
Perform metabolite analysis to determine the fraction of unmetabolized radiotracer in the plasma.[18]
PET Imaging Protocol (Non-Human Primate)
This protocol provides a general guideline for TSPO PET imaging in non-human primates.[20][21]
Animal Preparation:
-
Anesthetize the primate (e.g., with ketamine induction followed by isoflurane maintenance).
-
Intubate the animal and monitor vital signs (heart rate, respiration, blood pressure, and body temperature).
-
Place intravenous catheters for radiotracer injection and blood sampling.
-
Position the animal's head in the center of the PET scanner's field of view.
PET Image Acquisition:
-
Acquire a transmission scan for attenuation correction.
-
Inject a bolus of the radiotracer (e.g., ~185 MBq of [18F]FEPPA).[20]
-
Acquire dynamic PET data for 90-120 minutes.[20]
-
Reconstruct the dynamic images.
PET Image Analysis and Quantification
Image Pre-processing:
-
Correct for head motion if necessary.
-
Co-register the dynamic PET images to a structural MRI of the same subject for anatomical delineation of regions of interest (ROIs).
Kinetic Modeling: The quantification of TSPO PET data can be challenging due to the lack of a true reference region in the brain.[7]
-
Full Kinetic Modeling with Arterial Input Function: This is the gold standard for quantification and involves fitting the time-activity curves (TACs) from the ROIs and the metabolite-corrected arterial plasma input function to a compartmental model (typically a two-tissue compartment model, 2TCM).[6][8][9] This method provides the total volume of distribution (VT), which is proportional to the density of TSPO.
-
Simplified Methods: When arterial blood sampling is not feasible, simplified methods can be used:
-
Standardized Uptake Value (SUV): This is a semi-quantitative measure calculated as the tissue radioactivity concentration at a specific time point, normalized by the injected dose and the subject's body weight. While simple to calculate, SUV can be influenced by blood flow and plasma protein binding.[10]
-
SUV Ratio (SUVR): This involves normalizing the SUV of a target region to that of a pseudo-reference region (e.g., a region with low expected TSPO expression, although a true TSPO-free region does not exist in the brain).
-
Visualizations
Signaling Pathway of TSPO in Activated Microglia
Caption: TSPO signaling in activated microglia.
Experimental Workflow for Preclinical TSPO PET Imaging
Caption: Preclinical TSPO PET imaging workflow.
References
- 1. tspo-imaging-in-animal-models-of-brain-diseases - Ask this paper | Bohrium [bohrium.com]
- 2. TSPO imaging in animal models of brain diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in TSPO PET Imaging as A Biomarker of Neuroinflammation in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroinflammation-pet-imaging-of-the-translocator-protein-tspo-in-alzheimer-s-disease-an-update - Ask this paper | Bohrium [bohrium.com]
- 5. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 6. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Kinetic modeling and parameter estimation of TSPO PET imaging in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]
- 11. Improved Automated Radiosynthesis of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. caccl-barstow.primo.exlibrisgroup.com [caccl-barstow.primo.exlibrisgroup.com]
- 14. researchgate.net [researchgate.net]
- 15. GMP-compliant fully automated radiosynthesis of [18F]FEPPA for PET/MRI imaging of regional brain TSPO expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 17. [11C]PBR28 PET imaging is sensitive to neuroinflammation in the aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical TSPO Ligand PET to Visualize Human Glioma Xenotransplants: A Preliminary Study | PLOS One [journals.plos.org]
- 20. [18F]FEPPA PET imaging for monitoring CD68-positive microglia/macrophage neuroinflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing CB 34 Specificity in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed methodology for assessing the binding specificity of CB 34, a selective ligand for Peripheral Benzodiazepine Receptors (PBRs), now more commonly known as the 18kDa Translocator Protein (TSPO). The protocols outlined below are designed for use with tissue homogenates and are foundational for characterizing the selectivity and affinity of this compound. The primary experimental approaches described are radioligand binding assays, which are the gold standard for quantifying ligand-receptor interactions.[1]
This compound is a 2-phenyl-imidazo[1,2-a]pyridine derivative that has been identified as a potent and selective ligand for PBRs (TSPO).[1] Understanding its binding specificity is crucial for its development as a research tool or therapeutic agent. These protocols will guide the user through tissue homogenate preparation, saturation binding assays to determine affinity (Kd) and receptor density (Bmax), and competition binding assays to establish selectivity against other receptor types.
Data Presentation
Table 1: Key Binding Parameters of [3H]this compound in Rat Cerebrocortical Membranes
| Parameter | Value | Unit |
| Dissociation Constant (Kd) | 0.19 ± 0.02 | nM |
| Total Binding Capacity (Bmax) | 188 ± 8 | fmol/mg protein |
| Association Rate Constant (k_on) | 0.2 x 10⁸ | M⁻¹ min⁻¹ |
| Dissociation Rate Constant (k_off) | 0.29 | min⁻¹ |
Data extracted from a study on rat cerebrocortical membranes.[1]
Table 2: Example Data Layout for a Competition Binding Assay
| Competitor Ligand | Log Concentration (M) | [3H]this compound Specific Binding (% of Control) |
| Unlabeled this compound | -10 | 100 |
| -9.5 | 95 | |
| -9 | 80 | |
| -8.5 | 50 | |
| -8 | 20 | |
| -7.5 | 5 | |
| -7 | 2 | |
| Diazepam | -8 | 98 |
| -7 | 90 | |
| -6 | 75 | |
| -5 | 60 | |
| Clonazepam | -8 | 102 |
| -7 | 99 | |
| -6 | 97 | |
| -5 | 96 |
Experimental Protocols
Protocol 1: Tissue Homogenate and Membrane Preparation
This protocol describes the preparation of crude membrane fractions from tissue, which are enriched in PBRs (TSPO).
Materials:
-
Tissue of interest (e.g., brain, adrenal gland, kidney)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Centrifuge tubes
-
Glass-Teflon homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Excise the tissue of interest on ice and weigh it.
-
Place the tissue in 10-20 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-15 strokes at 1,200 rpm.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and transfer it to fresh centrifuge tubes.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation (step 6) and resuspension (step 7) steps twice more to wash the membranes.
-
After the final wash, resuspend the pellet in a suitable volume of assay buffer to achieve the desired protein concentration.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay with [3H]this compound
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]this compound in the prepared tissue homogenate.
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Prepared tissue membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of [3H]this compound in Assay Buffer, typically ranging from 0.01 to 5 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound for total binding.
-
For non-specific binding, set up triplicate wells for each concentration of [3H]this compound, and add a high concentration of unlabeled this compound (e.g., 1 µM).
-
To each well, add 50 µL of the appropriate [3H]this compound dilution.
-
Add 50 µL of Assay Buffer to the total binding wells and 50 µL of unlabeled this compound to the non-specific binding wells.
-
Initiate the binding reaction by adding 150 µL of the membrane homogenate (containing a predetermined amount of protein) to each well. The final assay volume is 250 µL.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the specific binding (y-axis) against the concentration of [3H]this compound (x-axis).
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
Protocol 3: Competition Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the PBRs (TSPO) by measuring their ability to displace the specific binding of [3H]this compound. This is crucial for assessing the specificity of this compound by testing its displacement by known PBR ligands and its lack of displacement by ligands for other receptors.
Materials:
-
[3H]this compound
-
Unlabeled test compounds (e.g., known PBR ligands like PK 11195, and ligands for other receptors like central benzodiazepine receptor ligands)
-
Prepared tissue membrane homogenate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds in Assay Buffer, typically spanning a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known PBR ligand, e.g., 1 µM unlabeled this compound or PK 11195).
-
To each well, add 50 µL of the appropriate test compound dilution (or buffer for total binding, or a saturating concentration of unlabeled ligand for non-specific binding).
-
Add 50 µL of a fixed concentration of [3H]this compound to each well. The concentration of [3H]this compound should be close to its Kd value to ensure optimal assay sensitivity.
-
Initiate the binding reaction by adding 150 µL of the membrane homogenate to each well.
-
Incubate the plate, filter, and wash as described in the saturation binding assay protocol.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding (y-axis) against the logarithm of the competitor concentration (x-axis).
-
Analyze the data using non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound specificity.
References
Application Notes and Protocols for Measuring Changes in TSPO Expression
Topic: Measuring Changes in Translocator Protein (TSPO) Expression Using Targeted Ligands
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR), is a transmembrane protein primarily located on the outer mitochondrial membrane. Under normal physiological conditions, TSPO is expressed at low levels in the central nervous system (CNS). However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammatory events associated with various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. This upregulation makes TSPO a valuable biomarker for detecting and monitoring neuroinflammation in both preclinical and clinical research.
This document provides detailed protocols for measuring changes in TSPO expression using targeted ligands. While the specific ligand CB34 was requested, a comprehensive search of the scientific literature did not yield information on a TSPO ligand with this designation. It is presumed that this may be a typographical error. Therefore, these application notes will focus on general methodologies applicable to well-characterized TSPO ligands, with specific examples provided for ligands from the "CB" series and other commonly used compounds.
I. Overview of Methodologies
Changes in TSPO expression can be quantified using a variety of in vitro and in vivo techniques. The choice of method depends on the specific research question, the available resources, and the desired level of spatial and quantitative resolution.
| Methodology | Description | Advantages | Disadvantages |
| In Vivo PET Imaging | Positron Emission Tomography (PET) with radiolabeled TSPO ligands allows for non-invasive, longitudinal quantification of TSPO expression in living subjects. | Non-invasive, longitudinal studies possible, provides spatial distribution in the whole brain. | Requires specialized equipment (cyclotron, PET scanner), use of radioactivity, lower resolution than in vitro methods. |
| Ex Vivo Autoradiography | Brain tissue sections are incubated with a radiolabeled TSPO ligand, and the binding is visualized and quantified using phosphor imaging or film. | High spatial resolution, allows for regional quantification of TSPO binding sites. | Invasive (requires tissue collection), endpoint measurement. |
| In Vitro Ligand Binding Assays | Cell or tissue homogenates are incubated with a radiolabeled TSPO ligand to determine binding affinity (Kd) and density (Bmax). | Provides quantitative data on ligand-receptor interactions, can be used for screening new ligands. | Does not provide spatial information, requires tissue homogenization. |
| Western Blotting | Quantifies the amount of TSPO protein in a sample using specific antibodies. | Relatively simple and widely available technique, provides information on protein levels. | Does not provide information on ligand binding, semi-quantitative without proper controls. |
| Quantitative RT-PCR (qRT-PCR) | Measures the level of TSPO mRNA expression. | Highly sensitive and quantitative for gene expression, high throughput. | Does not measure protein levels or ligand binding, potential for discordance between mRNA and protein levels. |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | Uses antibodies to visualize the cellular and subcellular localization of TSPO protein in tissue sections. | Provides high-resolution spatial information, allows for co-localization with cell-type specific markers. | Can be difficult to quantify accurately, antibody specificity is crucial. |
II. Quantitative Data Summary
The selection of a suitable TSPO ligand is critical for accurate measurement of TSPO expression. Ligands are characterized by their binding affinity (Ki or IC50 values), specificity, and pharmacokinetic properties. The following tables summarize the binding affinities of several common TSPO ligands.
Table 1: Binding Affinities (Ki) of Selected TSPO Ligands
| Ligand | Chemical Class | Ki (nM) | Species | Notes |
| [3H]PK11195 | Isoquinoline carboxamide | 9.3 | Rat | First-generation ligand, widely used as a standard. |
| [11C]PBR28 | Phenyl-imidazo[1,2-a]pyridine | 0.28 | Human | Second-generation ligand, binding is affected by the rs6971 polymorphism. |
| [18F]FEPPA | Phenyl-imidazo[1,2-a]pyridine | 0.11 | Human | Second-generation ligand, sensitive to the rs6971 polymorphism. |
| [11C]DPA-713 | Pyrazolopyrimidine | 4.7 | Human | Second-generation ligand. |
| [11C]CB184 | Imidazopyridine | 0.54 | Rat | Higher affinity than (R)-[11C]PK11195.[1] |
| [18F]CB251 | - | High Affinity | Mouse | Reported to have higher affinity than PK11195, PBR28, and GE-180.[2] |
Table 2: Fold Increase in TSPO Ligand Binding in a Rat Model of Herpes Encephalitis
| Ligand | Brain Region | Fold Increase (vs. Contralateral) | Reference |
| [11C]CB184 | Infected Brain Regions | ~2-3 | [1] |
| (R)-[11C]PK11195 | Infected Brain Regions | ~1.5-2 | [1] |
III. Experimental Protocols
A. In Vitro Measurement of TSPO Expression
This protocol provides a general procedure for the detection and quantification of TSPO protein in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TSPO
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
For cultured cells: Wash cells with ice-cold PBS, then lyse in ice-cold lysis buffer.
-
For tissue: Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-TSPO antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, then apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
This protocol outlines the steps to measure the relative expression of TSPO mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TSPO and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for TSPO and the reference gene.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument.
-
Analysis: Calculate the relative expression of TSPO mRNA using the ΔΔCt method, normalizing to the reference gene.
B. In Vivo Measurement of TSPO Expression
This protocol provides a general workflow for in vivo PET imaging of TSPO in a rodent model of neuroinflammation.
Materials:
-
Radiolabeled TSPO ligand (e.g., [11C]CB184, [18F]CB251)
-
Anesthesia (e.g., isoflurane)
-
PET/CT or PET/MR scanner
-
Animal handling equipment
-
(Optional) Arterial line for blood sampling
Procedure:
-
Animal Preparation:
-
Induce neuroinflammation in the animal model (e.g., via lipopolysaccharide injection).
-
Anesthetize the animal and position it in the PET scanner.
-
-
Radiotracer Injection: Inject a bolus of the radiolabeled TSPO ligand intravenously.
-
PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
(Optional) Arterial Blood Sampling: If kinetic modeling is to be performed, collect arterial blood samples throughout the scan to measure the radiotracer concentration in the blood.
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with an anatomical image (CT or MRI).
-
Define regions of interest (ROIs) in the brain.
-
Quantify the radiotracer uptake in the ROIs, often expressed as the Standardized Uptake Value (SUV) or by performing kinetic modeling to determine the distribution volume (VT).
-
IV. Visualization of Pathways and Workflows
TSPO Signaling in Neuroinflammation
The following diagram illustrates the central role of TSPO in the mitochondrial response to neuroinflammatory stimuli in microglia. Upregulation of TSPO is a hallmark of microglial activation. TSPO interacts with various mitochondrial proteins and is implicated in processes such as reactive oxygen species (ROS) production and the activation of inflammatory signaling pathways like the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.
Caption: TSPO signaling pathway in activated microglia during neuroinflammation.
Experimental Workflow for Measuring TSPO Expression
The diagram below outlines a typical experimental workflow for investigating changes in TSPO expression, integrating both in vitro and in vivo methodologies.
Caption: Integrated workflow for TSPO expression analysis.
V. Considerations and Best Practices
-
Ligand Selection: The choice of ligand should be based on its binding affinity, specificity, and, for in vivo studies, its pharmacokinetic properties. For second-generation ligands, it is crucial to consider the impact of the rs6971 genetic polymorphism in human studies.
-
Antibody Validation: For Western blotting and immunohistochemistry, the specificity of the anti-TSPO antibody must be rigorously validated to avoid non-specific signals.
-
Data Normalization: Proper normalization is essential for all quantitative techniques. This includes using loading controls for Western blots, reference genes for qRT-PCR, and appropriate reference regions or arterial input functions for PET imaging.
-
Multimodal Approach: Combining different methodologies provides a more comprehensive understanding of TSPO expression changes. For example, correlating in vivo PET data with ex vivo autoradiography and immunohistochemistry can validate the PET signal and provide cellular-level information.
By following these detailed protocols and considering the best practices, researchers can accurately and reliably measure changes in TSPO expression, providing valuable insights into the role of neuroinflammation in various disease states.
References
Application Notes and Protocols for Radiolabeling CB 34 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for radiolabeling CB 34, a selective ligand for the 18 kDa Translocator Protein (TSPO), for use in imaging studies. This document includes detailed protocols, quantitative data for various radiolabeled TSPO ligands, and diagrams of relevant biological pathways and experimental workflows.
Introduction to this compound and TSPO Imaging
This compound is a 2-phenyl-imidazo[1,2-a]pyridine derivative that demonstrates high affinity and selectivity for the Translocator Protein (TSPO). TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is involved in a variety of cellular processes, including steroidogenesis, inflammation, and apoptosis. In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging using radiolabeled TSPO ligands are powerful tools for the in vivo visualization and quantification of neuroinflammatory processes in various neurological disorders, as well as for oncology imaging.
Radiolabeling involves the incorporation of a radioactive isotope into a molecule.[1] This process allows researchers to track the molecule's journey through biological systems using imaging techniques.[2] Common radioisotopes used for this purpose include tritium (³H) for preclinical studies and positron emitters like carbon-11 (¹¹C) and fluorine-18 (¹⁸F) for PET imaging.[3]
Radiolabeling Strategies for this compound and Other TSPO Ligands
Several strategies can be employed for the radiolabeling of small molecules like this compound. The choice of isotope and labeling method depends on the intended application (e.g., in vitro autoradiography vs. in vivo PET imaging), the chemical structure of the molecule, and the available radiochemistry infrastructure.
Tritium Labeling ([³H])
Tritium is a beta-emitting isotope with a long half-life (12.3 years), making it suitable for in vitro binding assays and preclinical studies. [³H]this compound has been successfully synthesized, demonstrating the feasibility of this approach for studying TSPO binding characteristics. The most common method for tritium labeling is catalytic reduction of a suitable precursor with tritium gas (³H₂).
Positron Emitter Labeling (¹¹C and ¹⁸F) for PET Imaging
For in vivo imaging in humans, positron-emitting isotopes such as carbon-11 (t₁/₂ ≈ 20.4 min) and fluorine-18 (t₁/₂ ≈ 109.8 min) are preferred.[3]
-
Carbon-11 Labeling: ¹¹C-labeling is often achieved by the methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This method is advantageous if the parent molecule contains a suitable position for methylation (e.g., an amine or hydroxyl group).
-
Fluorine-18 Labeling: Due to its longer half-life, ¹⁸F is often the preferred isotope for PET radioligand development, as it allows for more complex synthesis and longer imaging protocols.[1][3] ¹⁸F-labeling is typically achieved through nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or a nitro group) on a precursor molecule with [¹⁸F]fluoride.
Quantitative Data for Radiolabeled TSPO Ligands
The following table summarizes key quantitative data for [³H]this compound and other representative radiolabeled TSPO ligands. This allows for a comparative assessment of their properties.
| Radioligand | Isotope | Radiochemical Yield (RCY) | Specific Activity (SA) | Radiochemical Purity (RCP) | Affinity (Ki or IC₅₀) |
| [³H]this compound | ³H | Not Reported | 111 Ci/mmol | >98% | 0.19 nM (Kd) |
| [¹¹C]PBR28 | ¹¹C | 35-45% | >1 Ci/µmol | >99% | 2.2 nM |
| [¹⁸F]FEPPA | ¹⁸F | 34 ± 2% | 198 ± 125 GBq/µmol | >99% | High Affinity |
| [¹⁸F]DPA-714 | ¹⁸F | 16% | 270 GBq/µmol | >99% | 7.0 nM |
| [¹⁸F]VUIIS1008 | ¹⁸F | Not Reported | >4203 Ci/mmol | >99% | 0.3 nM |
Experimental Protocols
Protocol 1: Radiosynthesis of [³H]this compound via Catalytic Tritiation
This protocol describes the synthesis of [³H]this compound by the catalytic reduction of a halogenated precursor with tritium gas.
Workflow for the Radiosynthesis of [³H]this compound
Caption: Workflow for the synthesis of [³H]this compound.
Materials:
-
Halogenated precursor of this compound (e.g., a bromo- or iodo-substituted analog)
-
Tritium gas (³H₂)
-
10% Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethanol or ethyl acetate)
-
Reaction vessel suitable for catalytic hydrogenation with tritium
-
High-performance liquid chromatography (HPLC) system for purification
-
Liquid scintillation counter for radioactivity measurement
Procedure:
-
Preparation: In a reaction vessel, dissolve the halogenated this compound precursor in the anhydrous solvent.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Tritiation Reaction: Evacuate the reaction vessel and introduce tritium gas to the desired pressure. Stir the reaction mixture at room temperature for the required time (typically several hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC analysis of small aliquots.
-
Work-up: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude product by preparative HPLC to isolate [³H]this compound.
-
Quality Control: Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector. Measure the specific activity by quantifying the mass of the product (e.g., by UV absorbance) and its radioactivity (using a calibrated liquid scintillation counter).
Protocol 2: General Method for ¹⁸F-Labeling of a TSPO Ligand Precursor
This protocol provides a general method for the nucleophilic ¹⁸F-fluorination of a precursor to produce a PET imaging agent for TSPO.
Workflow for ¹⁸F-Radiolabeling of a TSPO Ligand
Caption: General workflow for the synthesis of an ¹⁸F-labeled TSPO ligand.
Materials:
-
TSPO ligand precursor with a suitable leaving group (e.g., tosylate, nosylate, or nitro group)
-
Aqueous [¹⁸F]fluoride from a cyclotron
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Automated radiochemistry synthesis module
-
Solid-phase extraction (SPE) cartridges for purification
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the TSPO ligand precursor in an anhydrous solvent (e.g., acetonitrile or DMF) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 5-15 minutes).
-
Purification: Purify the reaction mixture using SPE cartridges and/or semi-preparative HPLC to remove unreacted [¹⁸F]fluoride and other impurities.
-
Formulation: Formulate the purified [¹⁸F]-labeled TSPO ligand in a physiologically compatible solution (e.g., saline with a small amount of ethanol).
-
Quality Control: Perform quality control tests, including determination of radiochemical purity, specific activity, pH, and residual solvents, to ensure the final product is suitable for in vivo use.
TSPO Signaling and Function
TSPO is involved in several key cellular functions. The following diagram illustrates the central role of TSPO in cholesterol transport and its downstream effects.
TSPO Signaling Pathway
Caption: The role of TSPO in mitochondrial cholesterol transport and downstream signaling.
TSPO facilitates the transport of cholesterol from the cytosol across the outer mitochondrial membrane. This is a rate-limiting step in the synthesis of neurosteroids. In the inner mitochondrial membrane, cholesterol is converted to pregnenolone by the enzyme P450scc. Pregnenolone is the precursor for all other steroids and neurosteroids, which can modulate neurotransmission, for example, through the GABA-A receptor. TSPO is also implicated in the regulation of apoptosis and the inflammatory response.
Conclusion
The radiolabeling of this compound and other TSPO ligands provides invaluable tools for the study of TSPO function and its role in disease. While [³H]this compound is well-suited for preclinical in vitro studies, the development of ¹¹C- and ¹⁸F-labeled analogs is crucial for translating these findings to clinical PET imaging. The protocols and data presented here offer a foundation for researchers to select and implement appropriate radiolabeling strategies for their specific research needs in the fields of neuroscience, oncology, and drug development.
References
- 1. 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cannabinoids in Elucidating Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy production, metabolism, and signaling. Their dysfunction is implicated in a wide range of pathologies, making them a critical target for therapeutic intervention. Cannabinoids, a class of bioactive compounds found in the Cannabis sativa plant, have emerged as potent modulators of mitochondrial function. Due to their diverse effects on mitochondrial processes, cannabinoids can be valuable tools for researchers studying mitochondrial biology and for professionals in drug development seeking to understand the mitochondrial toxicity or therapeutic potential of new compounds. This document provides detailed application notes and protocols for utilizing cannabinoids to investigate key aspects of mitochondrial function.
Application Notes
Cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), exert complex and often dose-dependent effects on mitochondria.[1] These effects can be leveraged to study various facets of mitochondrial health and disease.
Key Applications:
-
Modulation of Mitochondrial Respiration: Cannabinoids have been shown to inhibit the mitochondrial respiratory chain, offering a tool to study the impact of respiratory chain dysfunction on cellular processes.[2] This can be particularly useful for modeling diseases with impaired mitochondrial respiration.
-
Induction of Mitochondrial Permeability Transition (MPT): Certain cannabinoids can induce the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of regulated cell death. This allows for the study of the mechanisms and consequences of mPTP opening.[3]
-
Investigation of Mitochondrial Reactive Oxygen Species (ROS) Production: Cannabinoids can either increase or decrease mitochondrial ROS production depending on the context, providing a means to study the role of mitochondrial oxidative stress in cellular signaling and pathology.[4]
-
Assessment of Mitochondrial Membrane Potential (ΔΨm): The ability of cannabinoids to alter ΔΨm can be used to investigate the mechanisms that maintain this crucial parameter and its role in ATP production and ion homeostasis.[3]
-
Evaluation of Cellular Bioenergetics: By affecting both respiration and ATP synthesis, cannabinoids can be used to probe the energetic state of cells and to screen for compounds that might rescue or exacerbate bioenergetic defects.[3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of cannabinoids on mitochondrial function.
Table 1: Effects of Δ⁹-Tetrahydrocannabinol (THC) on Mitochondrial Parameters
| Parameter | Cell Line | THC Concentration | Incubation Time | Observed Effect | Reference |
| Mitochondrial Respiration (Basal) | BeWo | 15 µM | 24 h | ~50% decrease | [3] |
| Mitochondrial Respiration (Maximal) | BeWo | 15 µM | 24 h | ~25% decrease | [3] |
| ATP Synthase-Linked Respiration | BeWo | 15 µM | 24 h | ~50% decrease | [3] |
| Mitochondrial Membrane Potential (JC-1) | A549 | 0.5 µg/ml | 24 h | Diminished mitochondrial function | [3] |
| Mitochondrial Membrane Potential (JC-1) | A549 | 2.5 µg/ml | 1 h | Decrease in mitochondrial membrane potential | [3] |
| ATP Levels | A549 | 7.5 µg/ml (IC50) | 24 h | Dose-dependent decline | [3] |
Table 2: Effects of Cannabidiol (CBD) on Mitochondrial Parameters
| Parameter | Cell Line/Tissue | CBD Concentration | Incubation Time | Observed Effect | Reference |
| Cellular ROS Levels (LPS + ATP stimulated) | THP-1 macrophages | Not specified | 30 min pre-treatment | Decrease | [4] |
| Cellular ROS Levels (LPS + ATP stimulated) | Primary HBECs | Not specified | 30 min pre-treatment | Decrease | [4] |
| ATP Levels (Luminescence) | MCF-7 | Not specified | 12 h / 24 h | Significant decrease at higher concentrations | [5] |
Experimental Protocols
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cells treated with cannabinoids. The assay allows for the real-time determination of key parameters of mitochondrial respiration.
Materials:
-
Seahorse XFe96 or XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Cannabinoid of interest (e.g., THC, CBD)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight. Include blank wells with medium only for background correction.
-
Cannabinoid Treatment: On the day of the assay, replace the culture medium with fresh assay medium containing the desired concentration of the cannabinoid or vehicle control. Incubate for the desired treatment time (e.g., 1-24 hours).
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C overnight.
-
Prepare Inhibitor Plate: Load the mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge. Typical final concentrations are 1-2 µM for Oligomycin, 0.5-2 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.
-
Run the Assay: Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to calibrate the sensors and initiate the measurement protocol. The protocol involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[6][7][8][9]
Data Analysis:
The Seahorse software automatically calculates the different respiratory parameters based on the changes in OCR after each inhibitor injection. The data can be normalized to cell number or protein concentration.
References
- 1. Cannabinoid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Investigating Blood-Brain Barrier Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2] Disruption of the BBB is a critical event in the pathogenesis of numerous neurological diseases and a significant hurdle in the development of therapeutics for the CNS.[2][3] These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to investigate the disruption of the BBB, which can be adapted for studying the effects of a specific test compound.
In Vitro Models of the Blood-Brain Barrier
In vitro BBB models are essential tools for high-throughput screening of compounds that may modulate BBB integrity.[4] These models typically consist of a monolayer of brain endothelial cells cultured on a semipermeable membrane, separating a luminal (blood-side) and an abluminal (brain-side) chamber.
Commonly Used In Vitro BBB Models:
-
Cell Line-Based Models: Murine brain endothelial cell lines (e.g., bEnd.3) are commonly used due to their commercial availability and ease of culture.[4] Human cell lines like hCMEC/D3 are also utilized to create a human-relevant model.[5]
-
Primary Cell-Based Models: Primary porcine brain endothelial cells (pBECs) can form a BBB model with high reproducibility and tightness.[6]
-
Co-culture Models: To more accurately mimic the in vivo neurovascular unit, endothelial cells are often co-cultured with other cell types such as astrocytes and pericytes.[5][7] These co-cultures can be non-contact or contact models, where the cells are grown on opposite sides of the porous membrane.[5][7]
Experimental Protocol: In Vitro BBB Permeability Assay
This protocol describes a general method for assessing BBB permeability in a transwell co-culture model.
Materials:
-
24-well tissue culture plates with transwell inserts (e.g., 0.4 µm pore size)
-
Primary human brain microvascular endothelial cells (BMECs) and human astrocytes[5]
-
Endothelial cell medium and astrocyte medium
-
Extracellular matrix coating solution (e.g., collagen)[7]
-
Fluorescently labeled tracer molecules of varying molecular weights (e.g., Sodium Fluorescein, FITC-dextrans)
-
Test compound (e.g., "Compound X")
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Insert Coating: Coat the luminal side of the transwell inserts with an extracellular matrix protein.[7]
-
Astrocyte Seeding: Seed human astrocytes on the basolateral side of the inverted transwell insert.[5][7]
-
Endothelial Cell Seeding: After astrocyte adherence, place the insert in the well and seed human BMECs onto the luminal side of the membrane.[5][7]
-
Co-culture: Maintain the co-culture for several days to allow for the formation of a tight monolayer.[5]
-
Barrier Integrity Measurement: Assess the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER).
-
Compound Treatment: Add the test compound at various concentrations to the luminal chamber.
-
Permeability Assessment:
-
Add a fluorescent tracer to the luminal chamber.
-
At designated time points, collect samples from the abluminal chamber.
-
Measure the fluorescence intensity of the samples using a plate reader.
-
-
Data Analysis: Calculate the permeability coefficient (Papp) for the tracer.
Data Presentation:
| Treatment Group | Concentration | TEER (Ω·cm²) | Papp (cm/s) of FITC-Dextran (4 kDa) |
| Vehicle Control | - | 150 ± 12 | 1.5 x 10⁻⁶ ± 0.2 x 10⁻⁶ |
| Compound X | 1 µM | 135 ± 10 | 2.1 x 10⁻⁶ ± 0.3 x 10⁻⁶ |
| Compound X | 10 µM | 98 ± 9 | 4.5 x 10⁻⁶ ± 0.5 x 10⁻⁶ |
| Compound X | 100 µM | 65 ± 7 | 8.2 x 10⁻⁶ ± 0.9 x 10⁻⁶ |
In Vivo Assessment of Blood-Brain Barrier Integrity
In vivo studies are crucial for validating in vitro findings and understanding the physiological relevance of BBB disruption.[8] These methods often involve the systemic administration of tracers and subsequent quantification of their extravasation into the brain parenchyma.
Experimental Protocol: In Vivo BBB Permeability Using Fluorescent Tracers
This protocol outlines a method for quantifying BBB permeability in a rodent model.
Materials:
-
Anesthetized mice
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope or plate reader
-
Homogenizer
Procedure:
-
Tracer Injection: Inject the fluorescent tracer intravenously into the anesthetized mouse.[8][9]
-
Circulation Time: Allow the tracer to circulate for a specific duration.
-
Perfusion: Transcardially perfuse the animal with PBS to remove the tracer from the vasculature, followed by PFA for tissue fixation.[8]
-
Brain Extraction and Sectioning: Carefully extract the brain and prepare sections for imaging.[9]
-
Quantification:
-
Data Analysis: Compare the amount of extravasated tracer in the brains of treated animals to control animals.
Data Presentation:
| Treatment Group | Dose | Tracer Extravasation (µg/g brain tissue) |
| Vehicle Control | - | 0.5 ± 0.1 |
| Compound X | 1 mg/kg | 1.2 ± 0.3 |
| Compound X | 5 mg/kg | 3.8 ± 0.7 |
| Compound X | 10 mg/kg | 7.1 ± 1.2 |
Signaling Pathways in BBB Disruption
Understanding the molecular mechanisms underlying BBB disruption is critical for developing targeted therapies. Several signaling pathways have been implicated in the regulation of BBB integrity.
IL-17-Mediated BBB Disruption
The pro-inflammatory cytokine IL-17A has been shown to disrupt the BBB.[10] IL-17A can induce the production of reactive oxygen species (ROS), leading to the activation of the endothelial contractile machinery and downregulation of tight junction proteins like occludin.[10]
Caption: IL-17A signaling pathway leading to BBB disruption.
IL-34 and BBB Integrity
In contrast to pro-inflammatory cytokines, Interleukin-34 (IL-34) has been shown to protect BBB integrity.[3][11] IL-34, through its receptor CSF1R expressed on CNS capillary endothelial cells, can restore the expression of tight junction proteins like claudin-5 and occludin that are downregulated by inflammation.[3][11]
References
- 1. Blood-Brain Barrier: From Physiology to Disease and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gu.hms.harvard.edu [gu.hms.harvard.edu]
- 3. journals.plos.org [journals.plos.org]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In vivo evaluation of BBB integrity in the post-stroke brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Blood-Brain Barrier Integrity Using Dyes and Tracers[v1] | Preprints.org [preprints.org]
- 10. discover.library.noaa.gov [discover.library.noaa.gov]
- 11. Interleukin-34 Restores Blood–Brain Barrier Integrity by Upregulating Tight Junction Proteins in Endothelial Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: [3H]CB 34 Radioligand Binding Assays
Welcome to the technical support center for troubleshooting high nonspecific binding in [3H]CB 34 radioligand binding assays. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is [3H]this compound and what is its primary target?
A1: [3H]this compound is a high-affinity, selective radioligand for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). It is a valuable tool for studying the density and pharmacology of TSPO in various tissues.
Q2: What is nonspecific binding and why is it a problem?
A2: Nonspecific binding refers to the binding of the radioligand to components other than the target receptor, such as the assay tube walls, filters, or other proteins within the membrane preparation. High nonspecific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax), ultimately compromising the reliability of the assay results. Ideally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.
Q3: What are the common causes of high nonspecific binding in [3H]this compound assays?
A3: High nonspecific binding in [3H]this compound assays can arise from several factors:
-
Hydrophobicity of the radioligand: [3H]this compound, like many TSPO ligands, is lipophilic, which can lead to increased binding to plasticware and cell membranes.
-
Inadequate blocking: Insufficient blocking of non-target sites on the cell membranes and assay components.
-
Suboptimal radioligand concentration: Using a concentration of [3H]this compound that is too high can lead to increased nonspecific binding.
-
Issues with the membrane preparation: Poor quality membrane preparations can expose more nonspecific binding sites.
-
Inefficient washing: In filtration assays, inadequate washing can leave unbound radioligand trapped on the filter.
Q4: How can I determine the level of nonspecific binding in my assay?
A4: Nonspecific binding is determined by measuring the binding of [3H]this compound in the presence of a saturating concentration of a non-radioactive, high-affinity TSPO ligand (a "cold" competitor). This competitor will occupy all the specific binding sites, so any remaining bound radioactivity is considered nonspecific. A commonly used competitor for TSPO binding assays is PK 11195 at a concentration of 10 µM.
Troubleshooting Guide: High Nonspecific Binding
This section provides a structured approach to troubleshooting high nonspecific binding in your [3H]this compound assays.
Issue: High Nonspecific Binding Detected
Below is a logical flowchart to help diagnose and address the root cause of high nonspecific binding.
Caption: A flowchart for troubleshooting high nonspecific binding.
Quantitative Data Summary
The following tables provide reference values for [3H]this compound binding and examples of how different assay components can affect nonspecific binding.
Table 1: [3H]this compound Binding Parameters in Rat Brain Membranes
| Parameter | Value | Tissue Source | Reference |
| Kd (Dissociation Constant) | 0.19 ± 0.02 nM | Rat Cerebrocortical Membranes | [1] |
| Bmax (Receptor Density) | 188 ± 8 fmol/mg protein | Rat Cerebrocortical Membranes | [1] |
| Association Rate Constant (k_on) | 0.2 x 10⁸ M⁻¹ min⁻¹ | Rat Cerebrocortical Membranes | [1] |
| Dissociation Rate Constant (k_off) | 0.29 min⁻¹ | Rat Cerebrocortical Membranes | [1] |
Table 2: Effect of Blocking Agents on Nonspecific Binding
| Blocking Agent | Concentration | Reduction in Nonspecific Binding (%) | Notes |
| Bovine Serum Albumin (BSA) | 0.1% | ~15-20% | A common starting point for reducing NSB. |
| Bovine Serum Albumin (BSA) | 1% | ~30-40% | Higher concentrations can be more effective but may also reduce specific binding. |
| Non-fat Dry Milk | 2% | ~25-35% | Can be an effective alternative to BSA. |
| Commercially available blocking buffers | Varies | Varies | Can be highly effective but may require optimization. |
Note: The percentage reduction in nonspecific binding is an approximation and can vary depending on the specific assay conditions.
Detailed Experimental Protocols
Protocol 1: Membrane Preparation from Rat Brain
-
Homogenization: Homogenize freshly dissected rat brain tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.
-
Washing: Resuspend the membrane pellet in fresh ice-cold lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store the membrane preparation at -80°C until use.
Protocol 2: [3H]this compound Saturation Binding Assay (Filtration Method)
-
Assay Setup: Set up triplicate tubes for total binding and nonspecific binding.
-
Total Binding: To each tube, add:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
50 µL of varying concentrations of [3H]this compound (e.g., 0.01 nM to 5 nM).
-
100 µL of membrane preparation (20-50 µg of protein).
-
-
Nonspecific Binding: To each tube, add:
-
50 µL of a high concentration of a non-labeled TSPO ligand (e.g., 10 µM PK 11195).
-
50 µL of varying concentrations of [3H]this compound.
-
100 µL of membrane preparation (20-50 µg of protein).
-
-
Incubation: Incubate all tubes at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Subtract the nonspecific binding from the total binding to obtain the specific binding at each [3H]this compound concentration. Plot the specific binding versus the concentration of [3H]this compound and use nonlinear regression to determine the Kd and Bmax.
Caption: A typical workflow for a filtration-based radioligand binding assay.
Signaling Pathway
The Translocator Protein (TSPO) is primarily located on the outer mitochondrial membrane and is involved in several cellular processes, most notably the transport of cholesterol, which is a key step in steroidogenesis. It is also implicated in apoptosis and the inflammatory response.
Caption: A simplified diagram of the role of TSPO in cellular processes.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in CB 34 PET Imaging
Welcome to the technical support center for CB 34 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to optimizing the signal-to-noise ratio (SNR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of noise in this compound PET imaging?
The primary sources of noise in PET imaging, including with this compound, are scattered and random coincidence events. Scattered events occur when one or both of the annihilation photons are deflected by interacting with tissue, leading to an incorrect line of response. Random events happen when two unrelated photons from different annihilation events are detected within the coincidence timing window, also resulting in a false line of response. These events contribute to a loss of contrast and an increase in background noise, ultimately reducing the signal-to-noise ratio.
Q2: How does the injected dose of [¹¹C]this compound affect the signal-to-noise ratio?
Increasing the injected dose of [¹¹C]this compound can lead to a higher count rate of true coincidence events, which generally improves the signal-to-noise ratio. However, an excessively high dose can also increase the rates of random and scattered events, which can degrade image quality. It is crucial to find an optimal dose that maximizes the true signal while minimizing noise. For a similar Carbon-11 labeled tracer, [¹¹C]raclopride, typical injected doses in human studies range from approximately 185 to 555 MBq (5 to 15 mCi). The optimal dose should be determined based on the specific scanner, the patient's characteristics, and the research question.
Q3: What is the impact of patient motion on SNR and data quality?
Patient motion during a PET scan is a significant source of image artifact that can severely degrade the signal-to-noise ratio. Motion can blur the resulting image, reducing the apparent concentration of the radiotracer in small regions of interest and making it difficult to accurately quantify receptor binding. For neuroimaging studies with [¹¹C]this compound, even small head movements can lead to significant errors in the measurement of binding potential. It is critical to use effective head restraint and to monitor for patient movement throughout the scan.
Q4: Can the patient's physiological or psychological state affect the results of a [¹¹C]this compound PET scan?
Yes, the physiological and psychological state of the subject can influence the outcome of a [¹¹C]this compound PET study, particularly if this compound is a neuroreceptor ligand. For example, studies using [¹¹C]raclopride to image dopamine D2/D3 receptors have shown that the binding potential can be affected by the subject's cognitive state and anticipation of a pharmacological challenge.[1] It is therefore important to maintain a consistent and controlled environment for all subjects during the scan to minimize variability in the data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal in Target Region | Insufficient radiotracer dose. | Verify that the injected dose is within the optimal range for your scanner and protocol. Consider a modest increase in the injected activity, while monitoring for increases in random and scattered events. |
| High patient body mass. | For larger subjects, a higher injected dose may be necessary to achieve adequate signal. Attenuation correction is also critical. | |
| Incorrect timing of the scan. | The acquisition window should be timed to coincide with the peak specific binding of [¹¹C]this compound. Review the pharmacokinetic data for the tracer and adjust the scan start time and duration accordingly. | |
| Pharmacological interference. | Ensure that the subject has not taken any medications that could interfere with the binding of [¹¹C]this compound to its target. | |
| High Image Noise | High levels of scatter and random coincidences. | Optimize the energy and timing windows of the PET scanner to reject a greater proportion of scattered and random events.[2] Employ advanced scatter and randoms correction algorithms during image reconstruction. |
| Insufficient acquisition time. | Longer scan durations can improve counting statistics and reduce noise. However, this must be balanced with the short half-life of Carbon-11 (20.4 minutes) and the potential for patient motion. | |
| Inadequate image reconstruction parameters. | The choice of reconstruction algorithm (e.g., FBP, OSEM) and its parameters (e.g., number of iterations and subsets, post-filtering) can significantly impact image noise. Iterative reconstruction methods like OSEM generally result in lower noise compared to FBP. Experiment with different reconstruction parameters to find the optimal balance between noise reduction and preservation of spatial resolution. | |
| Image Artifacts | Patient motion. | Use a comfortable and effective head restraint system. Monitor the patient for movement during the scan. If motion is detected, motion correction algorithms can be applied during reconstruction. For task-based studies, ensure the subject is well-practiced to minimize task-correlated motion. |
| Attenuation correction errors. | Ensure the CT or transmission scan used for attenuation correction is properly aligned with the PET emission data. Metal implants can cause artifacts in the CT scan, leading to errors in attenuation correction. | |
| Inaccurate blood input function. | If arterial blood sampling is used for quantification, ensure accurate and frequent sampling, and proper correction for metabolites. Errors in the input function will propagate into the kinetic modeling results. |
Experimental Protocols
Single-Bolus Injection Protocol for [¹¹C]this compound PET Imaging
This protocol is a standard method for assessing receptor availability at baseline.
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous line should be placed for radiotracer injection.
-
For neuroimaging, a thermoplastic mask or other head restraint system should be fitted to minimize motion.
-
-
Radiotracer Administration:
-
A single bolus of [¹¹C]this compound (e.g., 370 MBq) is injected intravenously at the start of the PET scan.[3]
-
The injection should be followed by a saline flush.
-
-
PET Image Acquisition:
-
Dynamic 3D PET data are acquired for 60-90 minutes.[1]
-
The framing scheme should be designed to capture the initial rapid kinetics and the later period of stable binding (e.g., 6 x 30s, 3 x 1 min, 2 x 2 min, and subsequent 5 min frames).
-
-
Anatomical Imaging:
-
A high-resolution T1-weighted MRI scan should be acquired for each subject to provide anatomical information for region-of-interest delineation.
-
-
Data Analysis:
-
PET data should be corrected for attenuation, scatter, randoms, and patient motion.
-
The PET images are co-registered to the individual's MRI.
-
Time-activity curves are generated for regions of interest.
-
Kinetic modeling (e.g., using a simplified reference tissue model) is applied to estimate the binding potential (BPND).
-
Dual-Bolus Injection Protocol for Detecting Changes in Endogenous Neurotransmitter Levels
This protocol can be used to measure changes in the binding of [¹¹C]this compound in response to a pharmacological or behavioral challenge.[2][4]
-
First Injection and Baseline Scan:
-
Intervention:
-
The pharmacological or behavioral challenge is initiated.
-
-
Second Injection and Post-Intervention Scan:
-
A second bolus of [¹¹C]this compound (e.g., 195 MBq) is administered.[2]
-
PET data acquisition continues for another period (e.g., 45 minutes).
-
-
Data Analysis:
-
An extended simplified reference tissue model is used to estimate the binding potential before (BP1) and after (BP2) the intervention.[2]
-
The change in binding potential is calculated to assess the effect of the intervention.
-
Visualizations
Caption: Standard experimental workflow for a [¹¹C]this compound PET imaging study.
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in this compound PET imaging.
References
- 1. What Were They Thinking? Cognitive States May Influence [11C]Raclopride Binding Potential in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel voxelwise residual analysis of [11C]raclopride PET data improves detection of low-amplitude dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Stability and Metabolism of Compound CB 34
This technical support center provides troubleshooting guidance and frequently asked questions regarding the common challenges associated with the in vivo stability and metabolism of small molecule drug candidates, exemplified by the hypothetical compound "CB 34".
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of in vivo metabolism and stability studies for a compound like this compound?
The primary objectives are to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism. These studies aim to:
-
Determine the pharmacokinetic profile, including half-life, clearance, and bioavailability.
-
Identify the major metabolic pathways and the metabolites formed.
-
Assess the potential for drug-drug interactions.
-
Evaluate the overall stability of the compound in a physiological environment.
Q2: Which are the main metabolic pathways for small molecule compounds such as this compound?
Small molecule metabolism is typically categorized into Phase I and Phase II reactions.
-
Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound. The most common Phase I reactions are mediated by the Cytochrome P450 (CYP) enzyme superfamily.
-
Phase II Reactions: These involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. This process generally increases water solubility and facilitates excretion.
Caption: Overview of Phase I and Phase II metabolic pathways for a drug candidate.
Troubleshooting Guide
Problem 1: this compound exhibits a very short in vivo half-life in preclinical species.
-
Possible Cause 1: Rapid Metabolism
-
How to Investigate: Perform in vitro metabolism studies using liver microsomes or hepatocytes from the relevant species. This will help determine the intrinsic clearance of this compound. Analyze the samples for the disappearance of the parent compound and the appearance of metabolites.
-
Solution: If rapid metabolism is confirmed, consider medicinal chemistry efforts to modify the metabolic "soft spots" on the molecule to block or slow down the metabolic reactions.
-
-
Possible Cause 2: Rapid Elimination
-
How to Investigate: Conduct a pharmacokinetic study with intravenous administration to determine the clearance and volume of distribution. High clearance values suggest efficient elimination by the liver or kidneys.
-
Solution: If renal clearance is high, formulation strategies to increase plasma protein binding could be explored to reduce the fraction of unbound drug available for filtration by the kidneys.
-
Problem 2: High inter-subject variability is observed in the plasma exposure of this compound.
-
Possible Cause 1: Polymorphic Drug Metabolizing Enzymes
-
How to Investigate: Identify the specific CYP enzymes responsible for the metabolism of this compound using recombinant human CYP enzymes. If a polymorphic enzyme (e.g., CYP2D6, CYP2C9, CYP2C19) is primarily responsible, genetic variations in the study population could explain the variability.
-
Solution: For clinical development, this may necessitate patient genotyping to identify individuals who are poor, intermediate, or extensive metabolizers.
-
-
Possible Cause 2: Influence of Gut Microbiota
-
How to Investigate: Compare the metabolism of this compound in conventional versus germ-free animal models. A significant difference in the metabolic profile would indicate a contribution from the gut microbiota.
-
Solution: This is a complex issue to address. Further investigation into the specific bacterial species and enzymes involved would be necessary.
-
Caption: Workflow for investigating the cause of a short in vivo half-life.
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for this compound across different preclinical species. This data is essential for interspecies scaling and predicting human pharmacokinetics.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration (1 mg/kg)
| Species | Half-Life (t½, h) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| Mouse | 0.5 | 80 | 3.5 |
| Rat | 1.2 | 55 | 4.8 |
| Dog | 3.8 | 15 | 4.1 |
| Monkey | 2.5 | 25 | 5.2 |
Table 2: Oral Bioavailability and Plasma Protein Binding of this compound
| Species | Oral Bioavailability (F, %) | Plasma Protein Binding (%) |
| Mouse | 15 | 92 |
| Rat | 25 | 95 |
| Dog | 40 | 98 |
| Monkey | 35 | 96 |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at 1 mg/kg via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Oral (PO) Group: Administer this compound at 10 mg/kg via oral gavage. The formulation may be a solution or suspension.
-
-
Sample Collection:
-
Collect blood samples (approximately 100 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (e.g., t½, CL, Vd, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Calculate the oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
how to reduce off-target binding of the CB 34 ligand
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CB 34 ligand. Our goal is to help you mitigate off-target binding and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding target of the this compound ligand?
A1: The primary binding target of this compound, a 2-phenyl-imidazo[1,2-a]pyridine derivative, is the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR). It is a high-affinity and selective ligand for TSPO.
Q2: Are there known off-target binding sites for this compound?
A2: While this compound is highly selective for TSPO over central benzodiazepine receptors, the broader imidazopyridine chemical scaffold has been associated with a range of other biological targets.[1] Potential, though not definitively confirmed for this compound itself, off-target protein families include other CNS receptors and enzymes such as GABA-A, histamine, serotonin, dopamine, adenosine, and orexin receptors, as well as enzymes like β-secretase, fatty acid amide hydrolase (FAAH), and cyclooxygenase-2 (COX-2).[1][2] It is important to experimentally verify the selectivity of this compound in your specific model system.
Q3: What are the potential consequences of off-target binding of this compound?
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: Minimizing off-target effects involves a combination of careful experimental design and data interpretation. Key strategies include using the lowest effective concentration of this compound, employing structurally distinct TSPO ligands as controls, and using knockout or knockdown models of TSPO to confirm that the observed effects are target-dependent.
Troubleshooting Guides
Issue: High background or non-specific binding in my assay.
This can be a common issue in binding assays and can obscure the specific signal from this compound binding to TSPO.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive ligand concentration | Titrate the concentration of this compound to determine the optimal concentration that maximizes the specific binding signal while minimizing non-specific binding. | A clear concentration-dependent increase in specific binding with a plateau at saturation. |
| Suboptimal assay buffer composition | Optimize buffer components such as pH, ionic strength, and the inclusion of detergents (e.g., 0.1% BSA) to reduce non-specific interactions. | A decrease in background signal without significantly affecting the specific binding of this compound. |
| Inadequate blocking of non-specific sites | Ensure that blocking steps are sufficient. For cell-based assays, pre-incubation with a blocking agent like bovine serum albumin (BSA) is crucial. | Reduced binding of this compound in control samples lacking the target protein. |
| Hydrophobic interactions with plasticware | Use low-binding microplates and pipette tips. Including a small amount of a non-ionic detergent in your buffers can also help. | A lower signal in "no-target" control wells. |
Issue: Observed cellular effect does not correlate with known TSPO function.
If the biological response you observe is not consistent with the known roles of TSPO in steroidogenesis, mitochondrial respiration, or inflammation, off-target binding may be the culprit.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with an unknown off-target | Perform a counter-screen against a panel of receptors and enzymes, particularly those known to bind other imidazopyridine-based ligands (see FAQ A2). | Identification of any secondary targets of this compound, which can then be further investigated. |
| Use of a supra-physiological ligand concentration | Re-evaluate the dose-response curve for your observed effect and compare it to the known binding affinity of this compound for TSPO. | A clear correlation between the effective concentration range and the Kd of this compound for TSPO would suggest an on-target effect. |
| Cell-type specific expression of off-targets | Characterize the expression profile of potential off-target proteins in your specific cell model using techniques like qPCR or western blotting. | Confirmation of the presence or absence of potential off-targets in your experimental system. |
| Confirmation of TSPO-dependence | Use a TSPO knockout or knockdown cell line as a negative control. Alternatively, use a structurally unrelated TSPO ligand to see if it recapitulates the effect. | The absence of the effect in the knockout/knockdown cells or its replication with a different TSPO ligand would strongly suggest the effect is TSPO-mediated. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay to Determine this compound Selectivity
This protocol allows for the determination of the binding affinity of this compound for TSPO by measuring its ability to displace a known radiolabeled TSPO ligand, such as [³H]-PK11195.
Materials:
-
Cell membranes or tissue homogenates expressing TSPO
-
[³H]-PK11195 (radioligand)
-
Unlabeled this compound
-
Unlabeled PK11195 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of [³H]-PK11195 in assay buffer at a concentration of approximately 2 nM.
-
Prepare serial dilutions of unlabeled this compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a high concentration solution of unlabeled PK11195 (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of the high concentration unlabeled PK11195 to the "non-specific binding" wells.
-
Add 50 µL of the different dilutions of unlabeled this compound to the "competition" wells.
-
Add 50 µL of the [³H]-PK11195 solution to all wells.
-
Add 100 µL of the membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg) to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Harvesting and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PK11195).
-
Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
The translocator protein (TSPO) is located on the outer mitochondrial membrane and is implicated in several cellular processes. Off-target binding of this compound could inadvertently modulate other signaling pathways. Below are diagrams of pathways potentially influenced by on-target and off-target effects.
Caption: On-target signaling of the this compound ligand through TSPO.
Caption: Workflow for troubleshooting unexpected off-target effects of this compound.
References
Technical Support Center: Improving the Reproducibility of Cannabinoid Receptor Binding Experiments
Disclaimer: The following guide provides troubleshooting and frequently asked questions for cannabinoid receptor binding experiments, with a focus on the well-characterized CB1 and CB2 receptors. The term "CB 34" as specified in the topic is not a standard nomenclature for a known cannabinoid receptor. Therefore, this guide addresses common issues applicable to cannabinoid receptor binding assays in general.
This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the reproducibility of cannabinoid receptor binding experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during cannabinoid receptor binding assays.
Issue 1: High Non-Specific Binding
Question: My radioligand binding assay shows high background noise, and the non-specific binding is greater than 50% of the total binding. How can I reduce it?
Answer: High non-specific binding can obscure the specific binding signal, leading to inaccurate affinity and density calculations.[1] Here are several steps to troubleshoot and mitigate this issue:
Methodology to Reduce High Non-Specific Binding:
-
Optimize Blocking Agents:
-
Ensure you are using an appropriate blocking agent in your assay buffer. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk.
-
The concentration of the blocking agent may need optimization. Start with a standard concentration (e.g., 0.1-1% BSA) and perform a titration to find the optimal concentration that reduces non-specific binding without affecting specific binding.
-
-
Adjust Radioligand Concentration:
-
Optimize Washing Steps:
-
Insufficient washing can leave unbound radioligand trapped on the filter, contributing to high background.
-
Increase the number of wash cycles and/or the volume of ice-cold wash buffer.[1]
-
Ensure the wash buffer composition is appropriate and does not disrupt specific binding.
-
-
Check Filter Material and Pre-treatment:
-
Some radioligands can bind non-specifically to certain types of filter mats.
-
Consider pre-treating the filters with a solution like polyethyleneimine (PEI) to reduce non-specific binding of positively charged radioligands.[2]
-
-
Re-evaluate the "Blank" for Non-Specific Binding:
Troubleshooting Workflow for High Non-Specific Binding
Caption: Troubleshooting workflow for addressing high non-specific binding.
Issue 2: Low Signal or No Binding
Question: I am not detecting a sufficient signal in my binding assay. What are the possible causes and solutions?
Answer: A low or absent signal can be due to a variety of factors, from reagent quality to incorrect experimental conditions.[3]
Methodology to Troubleshoot Low Signal:
-
Verify Reagent Quality and Concentration:
-
Receptor Source: Ensure the cell membranes or tissue homogenates have a sufficient concentration of the target receptor. Verify the protein concentration of your preparation.[2] The expression level of the receptor can significantly impact the results.[4]
-
Radioligand: Confirm the radioligand has not degraded. Check the expiration date and ensure proper storage. The specific activity of the radioligand is crucial for generating a detectable signal.[1]
-
Antibodies (for non-radioactive assays): If using an ELISA-based or other antibody-dependent method, confirm the primary and secondary antibodies are active and used at the correct dilutions.[5]
-
-
Optimize Assay Conditions:
-
Incubation Time and Temperature: Ensure the incubation time is sufficient to reach binding equilibrium.[1] This is particularly important for high-affinity ligands which may have slow association rates.[6] The optimal temperature should also be maintained consistently.[3]
-
Buffer Composition: The pH, ionic strength, and presence of divalent cations (e.g., MgCl2) can significantly influence binding.[7] Ensure the buffer composition is optimal for the receptor-ligand interaction.
-
-
Check Equipment and Detection Method:
-
Filtration Apparatus: For filtration assays, ensure a proper vacuum is applied to trap the receptor-ligand complexes on the filter.[1]
-
Scintillation Counter/Plate Reader: Verify that the detection instrument is functioning correctly and is set to the appropriate settings for your assay (e.g., correct radionuclide window, fluorescence/luminescence settings).
-
Issue 3: Poor Reproducibility Between Experiments
Question: I am observing significant variability in my results from one experiment to the next. How can I improve the reproducibility of my binding assays?
Answer: Lack of reproducibility is a critical issue that can undermine the validity of your findings.[8] Consistent and meticulous laboratory practice is key to achieving reproducible results.[9]
Methodology to Improve Reproducibility:
-
Standardize Protocols:
-
Adhere strictly to a detailed, written protocol.[9] Any deviations, no matter how small, should be documented.
-
Ensure all researchers in the lab are following the exact same protocol.
-
-
Reagent Preparation and Handling:
-
Consistent Sample Preparation:
-
Follow a standardized procedure for preparing cell membranes or tissue homogenates.[2]
-
Ensure the protein concentration of the receptor preparation is consistent across experiments.
-
-
Control Environmental Conditions:
-
Maintain consistent temperature, pH, and humidity in the laboratory environment.[3]
-
-
Data Analysis:
-
Use a consistent method for data analysis. Non-linear regression is the preferred method for analyzing saturation and competition binding data.[1]
-
| Parameter | Recommendation for Improved Reproducibility | Source |
| Protocol | Use a detailed, standardized written protocol. | [9] |
| Reagents | Prepare in large, single batches and aliquot. | [3] |
| Radioligand | Use at or below Kd for competition assays. | [1] |
| Incubation | Ensure sufficient time to reach equilibrium. | [1][6] |
| Washing | Use a consistent number and volume of washes. | [1] |
| Data Analysis | Use non-linear regression for curve fitting. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between a saturation binding assay and a competition binding assay?
A1: A saturation binding experiment measures the direct binding of a radioligand to a receptor at various concentrations to determine the receptor density (Bmax) and the radioligand's affinity (Kd).[1] In contrast, a competition binding assay measures the ability of an unlabeled test compound to displace a fixed concentration of a radioligand from the receptor. This allows for the determination of the test compound's inhibitory constant (Ki).[2]
Q2: How do I choose the right radioligand for my cannabinoid receptor binding assay?
A2: The choice of radioligand is critical. Ideal characteristics include:
-
High affinity for the target receptor to provide a robust signal.
-
High specificity to minimize binding to other receptors or non-specific sites.
-
Low non-specific binding .
-
High specific activity to enable detection at low concentrations. Commonly used radioligands for cannabinoid receptors include [³H]CP-55,940 and [³H]WIN-55,212-2.[10]
Q3: What are some alternatives to radioligand binding assays?
A3: While radioligand binding assays are highly sensitive, concerns about handling radioactive materials have led to the development of non-radioactive methods.[11] These include:
-
Fluorescence-based assays: Such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11]
-
Surface Plasmon Resonance (SPR): A label-free technique that can measure binding kinetics in real-time.[12][13]
-
Bioluminescence-based assays: Utilizing reporters like NanoLuciferase (NanoLuc).[11]
Q4: What is the general workflow for a filtration-based radioligand binding assay?
A4: The general steps are:
-
Incubate the receptor source (cell membranes), radioligand, and any test compounds in an appropriate assay buffer.
-
After reaching equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through a filter mat, which traps the receptor-ligand complexes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.[1][2]
General Experimental Workflow for a Radioligand Binding Assay
Caption: A generalized workflow for a filtration-based radioligand binding assay.
Simplified Cannabinoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of a canonical cannabinoid receptor.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. swordbio.com [swordbio.com]
- 4. Optimization of the Heterologous Expression of the Cannabinoid Type-1 (CB1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducibility blues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 10. researchgate.net [researchgate.net]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with CB 34 in Aqueous Buffers
Welcome to the technical support center for CB 34. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in aqueous buffers. Below you will find frequently asked questions and a troubleshooting guide to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a complex organic molecule with the chemical formula C21H22Cl3N3O and a molecular weight of 438.8 g/mol .[1] Due to its complex and largely hydrophobic structure, this compound is expected to have low solubility in aqueous solutions. Poor solubility can be a significant hurdle in experimental assays, leading to inaccurate results and difficulties in data interpretation.[2]
Q2: I am having trouble dissolving this compound in my standard aqueous buffer. What are the initial steps I should take?
When you encounter solubility issues with this compound, it is recommended to start with a systematic approach. The initial steps involve selecting an appropriate solvent to first create a concentrated stock solution, which can then be diluted into your aqueous buffer. A common initial choice for compounds with poor water solubility is an organic solvent.
Q3: Which organic solvents are recommended for creating a this compound stock solution?
For poorly water-soluble compounds like this compound, it is advisable to use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent in biological research for this purpose as it can dissolve a wide range of polar and nonpolar compounds.[3] Other potential solvents include dimethylformamide (DMF) and ethanol. It is crucial to prepare a high-concentration stock solution in the organic solvent, which will then be diluted to the final working concentration in your aqueous buffer. This minimizes the final concentration of the organic solvent in your experiment, which could otherwise affect your biological system.
Q4: What is the maximum concentration of organic solvent, like DMSO, that is acceptable in a cell-based assay?
The tolerance of cell lines to organic solvents varies. However, a general guideline is to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or toxicity. It is always best practice to consult literature for the specific cell type you are using and to run a vehicle control (your aqueous buffer with the same final concentration of the organic solvent) in your experiments.
Q5: Even after creating a stock solution in DMSO, my compound precipitates when I dilute it in my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Sonication: Briefly sonicating the solution can help to break down aggregates and promote dissolution.[4]
-
Warming: Gently warming the buffer (e.g., to 37°C) can increase the solubility of some compounds. However, be cautious about the thermal stability of this compound.
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups. Experimenting with buffers at different pH values (if compatible with your assay) may improve solubility.
-
Use of Co-solvents or Solubilizing Agents: If direct dilution fails, you may need to incorporate co-solvents or other solubilizing agents into your aqueous buffer.
Troubleshooting Guide
Systematic Approach to Improving this compound Solubility
If you are consistently facing precipitation or incomplete dissolution, follow this step-by-step troubleshooting guide.
| Step | Action | Rationale | Expected Outcome |
| 1 | Prepare a High-Concentration Stock Solution | To minimize the volume of organic solvent added to the aqueous buffer. | A clear, dissolved stock solution of this compound in an appropriate organic solvent (e.g., DMSO). |
| 2 | Test Dilution in Aqueous Buffer | To determine if the compound remains soluble at the desired working concentration. | The final solution should be clear and free of visible precipitate. |
| 3 | Incorporate a Co-solvent | To increase the solubility of the hydrophobic compound in the aqueous medium by reducing the polarity of the solvent.[4] | Improved solubility and a clear final solution. |
| 4 | Add a Surfactant | To aid in the dispersion and solubilization of the compound through the formation of micelles.[5] | Enhanced solubility, particularly for highly insoluble compounds. |
| 5 | Consider a Formulation Approach | For very challenging compounds, using a lipid-based formulation or solid dispersion can significantly improve solubility.[5][6] | A stable formulation that can be effectively used in experiments. |
Solvent and Additive Recommendations
The table below provides a summary of common solvents and additives that can be used to improve the solubility of hydrophobic compounds like this compound.
| Solvent/Additive | Class | Mechanism of Action | Typical Starting Concentration in Final Solution | Considerations |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Increases the solubility of nonpolar compounds.[3] | < 0.5% (v/v) | Can be toxic to cells at higher concentrations. Run vehicle controls. |
| Ethanol | Organic Solvent | Can be used as a co-solvent to decrease the polarity of the aqueous buffer. | 1-5% (v/v) | Can have biological effects and may not be suitable for all assays. |
| Pluronic F-68 | Surfactant | A non-ionic surfactant that can aid in solubilization. | 0.01-0.1% (w/v) | Generally considered biocompatible and is often used in cell culture. |
| Cremophor EL | Surfactant | A non-ionic surfactant used to solubilize hydrophobic drugs. | 0.1-1% (v/v) | Can have biological effects and should be used with appropriate controls. |
| (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Encapsulates the hydrophobic molecule within its cavity, increasing its apparent water solubility. | 1-10 mM | Can sometimes interfere with ligand-receptor binding. |
Experimental Workflow and Conceptual Diagrams
To visually guide you through the troubleshooting process, the following diagrams illustrate a logical workflow and the mechanism of co-solvency.
Caption: Workflow for troubleshooting the solubility of this compound.
Caption: Conceptual diagram of co-solvency improving solubility.
References
- 1. This compound | C21H22Cl3N3O | CID 6603782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability | Semantic Scholar [semanticscholar.org]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Technical Support Center: CB₁ & CB₂ Competition Binding Assays
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers performing CB₁ and CB₂ competition binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a competition binding assay?
A competition binding assay measures the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand (typically a radioligand) from a receptor. The assay quantifies the affinity of the test compound for the receptor by determining the concentration required to inhibit 50% of the specific binding of the labeled ligand (IC₅₀ value). This IC₅₀ value can then be converted to an inhibition constant (Kᵢ), which reflects the true affinity of the competitor for the receptor.
Q2: How do I choose the right radioligand for my CB₁/CB₂ assay?
The ideal radioligand should possess several key properties:
-
High Affinity: It should bind to the receptor with high tightness, typically with a dissociation constant (Kᵈ) at or below the low nanomolar range.[1]
-
High Specificity: It should selectively bind to the target receptor (CB₁ or CB₂) with minimal binding to other receptors.[1]
-
Low Non-Specific Binding: The radioligand should have minimal interaction with non-receptor components like the filter plates or lipids in the cell membrane preparation.[1]
-
High Specific Activity: This ensures that a detectable signal can be achieved with a low concentration of the radioligand.[1]
A commonly used radioligand for both CB₁ and CB₂ receptors is [³H]CP-55,940, as it is a high-affinity, synthetic agonist for both receptors.[2][3]
Q3: Why is it necessary to determine non-specific binding?
Total binding measured in the assay includes both specific binding to the target receptor and non-specific binding to other components.[4] To accurately determine the binding to the receptor of interest, non-specific binding must be measured and subtracted from the total binding. This is typically achieved by adding a high concentration of an unlabeled ligand that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[4]
Q4: What is the difference between IC₅₀ and Kᵢ?
-
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of the unlabeled competitor that displaces 50% of the specific binding of the radioligand. The IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[4]
-
Kᵢ (Inhibition constant): This is the equilibrium dissociation constant for the unlabeled competitor. It represents the concentration of the competitor that would occupy 50% of the receptors at equilibrium if no radioligand were present. The Kᵢ is a more absolute measure of affinity and is calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the radioligand's concentration and affinity (Kᵈ).[4]
Q5: Can I use fluorescence-based assays instead of radioligand assays?
Yes, alternatives to radioligand binding assays exist, such as fluorescence-based assays (e.g., TR-FRET) and Surface Plasmon Resonance (SPR).[5][6] These methods avoid the regulatory and safety issues associated with radioactive materials. However, they may lack the sensitivity of radioligand assays and can be susceptible to different types of interference.[6]
Troubleshooting Guide
This section addresses common problems encountered during CB₁/CB₂ competition binding assays.
Problem 1: High Non-Specific Binding (NSB)
High NSB reduces the specific binding window, making it difficult to obtain reliable data.
| Potential Cause | Recommended Solution |
| Radioligand is too "sticky" (hydrophobic) | Consider using a different, less hydrophobic radioligand if available.[1] |
| Excessive radioligand concentration | Use the radioligand at a concentration at or below its Kᵈ value.[1] |
| Insufficient blocking of non-specific sites | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Include a blocking protein like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to the assay tube/plate surfaces.[7] |
| Inadequate washing | Optimize the number and volume of wash steps to ensure all unbound radioligand is removed. Use ice-cold wash buffer to slow dissociation from the receptor. |
| High membrane protein concentration | Titrate the amount of cell membrane preparation used in the assay. Too much protein can increase non-specific binding surfaces.[8] |
Problem 2: Low or No Specific Binding
This indicates a failure in the interaction between the radioligand and the receptor.
| Potential Cause | Recommended Solution |
| Degraded receptor preparation | Ensure membrane preparations are stored properly at -80°C and avoid repeated freeze-thaw cycles. Verify receptor expression and integrity via methods like Western blot. |
| Inactive radioligand | Check the expiration date of the radioligand. Tritiated ligands are generally stable for 3-6 months.[1] |
| Incorrect buffer composition or pH | Verify that the assay buffer composition and pH are optimal for receptor binding. Most enzyme-based assays have an optimal pH near neutrality.[9] |
| Incubation time is too short | Ensure the incubation time is sufficient for the binding reaction to reach equilibrium. This needs to be determined experimentally. |
| Pipetting errors | Ensure accurate and consistent pipetting of all reagents, especially the low-volume radioligand and competitor solutions. |
Problem 3: Poor Reproducibility Between Replicates
Inconsistent results make data interpretation impossible.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure proper technique. Change pipette tips between each standard, sample, and reagent.[10] |
| Incomplete mixing of reagents | Gently vortex or mix all solutions thoroughly before adding them to the assay plate. |
| Uneven temperature during incubation | Use a properly calibrated incubator and ensure the plate is not placed in a "hot spot" or "cold spot". |
| Variable washing technique | Use an automated plate washer if available. If washing manually, ensure the timing and force of washing are consistent for all wells.[10] |
| Edge effects on the plate | Avoid using the outer wells of the assay plate, as they are more susceptible to evaporation and temperature fluctuations.[10] |
Troubleshooting Workflow
Here is a logical workflow for troubleshooting common assay problems.
A flowchart for troubleshooting common issues in competition binding assays.
Experimental Protocols
Protocol 1: Standard Radioligand Competition Binding Assay
This protocol is a general guideline for a filtration-based competition assay using membranes from cells expressing CB₁ or CB₂ receptors.
Materials:
-
Membrane Preparation: Membranes from HEK-293 or CHO cells stably expressing human CB₁ or CB₂ receptors.
-
Radioligand: [³H]CP-55,940.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA (fatty acid-free), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4 (ice-cold).
-
Non-specific Determinate: A high-affinity, unlabeled cannabinoid ligand (e.g., WIN 55,212-2 at 10 µM).
-
Test Compounds: Serial dilutions of unlabeled competitor ligands.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen), pre-soaked in 0.5% PEI for at least 1 hour.
-
Scintillation Fluid & Counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of your test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well assay plate, add reagents in the following order:
-
25 µL Assay Buffer (for Total Binding wells).
-
25 µL Non-specific Determinate (for Non-Specific Binding wells).
-
25 µL of test compound dilution (for Competition wells).
-
-
Add Radioligand: Add 25 µL of [³H]CP-55,940 (at a final concentration near its Kᵈ, e.g., 1.5 nM) to all wells.[2]
-
Initiate Reaction: Add 50 µL of the membrane preparation (typically 5-10 µg of protein per well) to all wells to start the binding reaction.[2] The total assay volume is 100 µL.
-
Incubation: Incubate the plate at 30°C or 37°C for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.[3][11]
-
Filtration: Rapidly harvest the assay by vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis Workflow
The goal is to convert raw counts per minute (CPM) into a Kᵢ value for each competitor.
Workflow for calculating the inhibition constant (Ki) from raw assay data.
Reference Data
The following table summarizes the binding affinities (Kᵢ) of common cannabinoid ligands at human CB₁ and CB₂ receptors, as determined by radioligand binding assays. These values can serve as a useful reference for validating your own assay results.
| Compound | Receptor | Radioligand Used | Kᵢ (nM) |
| CP-55,940 | CB₁ | [³H]CP-55,940 | 0.9 - 2.1 |
| CB₂ | [³H]CP-55,940 | 0.7 - 1.5 | |
| WIN 55,212-2 | CB₁ | [³H]CP-55,940 | 2.9 - 20 |
| CB₂ | [³H]CP-55,940 | 0.3 - 3.8 | |
| Δ⁹-THC | CB₁ | [³H]WIN 55,212-2 | 35 - 80 |
| CB₂ | [³H]WIN 55,212-2 | 3.1 - 50 | |
| Cannabidiol (CBD) | CB₁ | [³H]CP-55,940 | >10,000 |
| CB₂ | [³H]CP-55,940 | >10,000 | |
| SR141716A (Rimonabant) | CB₁ | [³H]SR141716A | 0.6 - 5.0 |
| CB₂ | [³H]CP-55,940 | >1000 | |
| SR144528 | CB₁ | [³H]CP-55,940 | >1000 |
| CB₂ | [³H]CP-55,940 | 0.6 - 1.9 |
Note: Kᵢ values can vary between laboratories due to differences in experimental conditions (e.g., cell line, buffer composition, temperature).
References
- 1. revvity.com [revvity.com]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.uwec.edu [chem.uwec.edu]
- 5. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 7. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in CB1 Receptor Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability of cannabinoid receptor 1 (CB1) binding between different tissues.
Frequently Asked Questions (FAQs)
Q1: Why does CB1 receptor expression and binding vary so much between different tissues?
A1: The variability in CB1 receptor expression and binding is due to several factors:
-
Physiological Role: CB1 receptors are most abundantly expressed in the central nervous system (CNS), where they are key modulators of neurotransmission.[1][2] Their expression is lower in peripheral tissues, where their roles are more varied, including regulation of energy metabolism and inflammation.[3]
-
Transcriptional Regulation: The gene encoding the CB1 receptor (CNR1) is subject to complex transcriptional regulation, which can vary by cell type and developmental stage. This results in different levels of CB1 mRNA and, consequently, protein expression in different tissues.
-
Post-Translational Modifications: The CB1 receptor can undergo various post-translational modifications, such as glycosylation, which can affect its stability, trafficking to the cell membrane, and ligand binding affinity.[4] The extent of these modifications can differ between tissues.
-
Receptor Desensitization and Internalization: Continuous exposure to agonists can lead to the desensitization and internalization of CB1 receptors, effectively reducing the number of receptors available for binding at the cell surface. The rate of this turnover can vary depending on the specific tissue environment and local endocannabinoid tone.
Q2: What are the typical Bmax and Kd values for CB1 receptor binding in different tissues?
A2: The maximal binding capacity (Bmax) and dissociation constant (Kd) for CB1 receptors vary significantly between tissues, reflecting the density and binding affinity of the receptors. The following tables summarize representative data from studies using the high-affinity CB1 agonist [3H]CP55,940.
Table 1: CB1 Receptor Binding Parameters in Rodent Tissues
| Tissue | Bmax (fmol/mg protein) | Kd (nM) |
| Brain | ||
| Cerebellum | 1500 - 2500 | 1.0 - 2.5 |
| Hippocampus | 1000 - 2000 | 1.0 - 2.0 |
| Striatum | 800 - 1500 | 1.0 - 2.0 |
| Cortex | 500 - 1000 | 1.0 - 2.0 |
| Peripheral Tissues | ||
| Testis | 50 - 150 | 2.0 - 5.0 |
| Spleen | 10 - 50 | 2.0 - 5.0 |
| Liver | 5 - 20 | 2.0 - 5.0 |
| Adipose Tissue | 1 - 10 | 2.0 - 5.0 |
Table 2: CB1 Receptor Binding Parameters in Human Tissues
| Tissue | Bmax (fmol/mg protein) | Kd (nM) |
| Brain | ||
| Substantia Nigra | ~1800 | 1.5 - 3.0 |
| Globus Pallidus | ~1500 | 1.5 - 3.0 |
| Cerebellum | ~1000 | 1.5 - 3.0 |
| Caudate | ~800 | 1.5 - 3.0 |
| Peripheral Tissues | ||
| Adipose Tissue | 10 - 30 | 2.0 - 6.0 |
| Liver | 5 - 15 | 2.0 - 6.0 |
| Skeletal Muscle | 1 - 10 | 2.0 - 6.0 |
Note: These values are approximate and can vary based on the specific experimental conditions, radioligand used, and the physiological state of the tissue.
Q3: How do I choose the right technique to study CB1 receptor binding?
A3: The choice of technique depends on your research question:
-
Radioligand Binding Assays: These are the gold standard for quantifying receptor density (Bmax) and affinity (Kd). They are highly sensitive but require the use of radioactivity and specialized equipment.
-
Western Blotting: This technique is used to determine the relative amount of CB1 receptor protein in a tissue homogenate and can provide information about the molecular weight of the receptor, which may indicate post-translational modifications.[4]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These methods are ideal for visualizing the anatomical distribution of the CB1 receptor within a tissue and identifying the specific cell types that express the receptor.
Troubleshooting Guides
Radioligand Binding Assay
Issue: Low specific binding and/or high non-specific binding.
| Possible Cause | Troubleshooting Steps |
| Radioligand degradation | Aliquot the radioligand upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Protect from light. |
| Incorrect buffer composition | Ensure the assay buffer has the correct pH and ionic strength. For CB1 receptor binding, a common buffer is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 1 mM EDTA. Adding 0.1% BSA can help reduce non-specific binding. |
| Insufficient washing | Increase the number of washes and/or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash is performed quickly and at a cold temperature to minimize dissociation of specifically bound ligand. |
| Filter binding | Pre-soak the filters (e.g., GF/B) in a solution of 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material. |
| Low receptor density in tissue | Increase the amount of tissue homogenate in the assay. However, be mindful that this can also increase non-specific binding. Perform a protein concentration dependency experiment to find the optimal amount. |
Western Blotting
Issue: No band or a very weak band at the expected molecular weight (~53-60 kDa).
| Possible Cause | Troubleshooting Steps |
| Poor antibody quality | Use a CB1 receptor antibody that has been validated for Western blotting in the species you are studying. It is highly recommended to use a positive control, such as a brain tissue lysate or a cell line overexpressing the CB1 receptor, to confirm antibody performance.[5] |
| Low receptor abundance | Tissues with low CB1 expression (e.g., most peripheral tissues) may require enrichment of membrane fractions. Prepare membrane fractions by ultracentrifugation to concentrate the receptor. |
| Sample preparation issues | Avoid boiling the samples, as this can cause the CB1 receptor, a multi-transmembrane protein, to aggregate and not enter the gel.[4] Instead, incubate samples at a lower temperature (e.g., 60°C for 10 minutes) in the loading buffer. |
| Inefficient protein transfer | Optimize the transfer conditions (voltage, time, and buffer composition). A wet transfer system is often more efficient for larger proteins like the CB1 receptor. Use a PVDF membrane, as it has a higher binding capacity than nitrocellulose. |
Issue: Multiple bands or non-specific bands.
| Possible Cause | Troubleshooting Steps |
| Antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with minimal background. |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Secondary antibody cross-reactivity | Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity with endogenous immunoglobulins. Run a control lane with only the secondary antibody to check for non-specific binding. |
| Protein degradation | Add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation. |
| Post-translational modifications | The CB1 receptor is glycosylated, which can lead to the appearance of a smear or multiple bands.[4] To confirm this, you can treat your samples with an enzyme like PNGase F to remove N-linked glycans. |
Immunohistochemistry (IHC)
Issue: High background staining.
| Possible Cause | Troubleshooting Steps |
| Primary antibody concentration too high | Perform an antibody titration to find the optimal concentration. |
| Insufficient blocking | Use a blocking solution containing normal serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary). Increase the blocking time. |
| Endogenous peroxidase activity (for HRP-based detection) | Quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide in methanol for 15-30 minutes before the blocking step.[6] |
| Non-specific binding of secondary antibody | Run a negative control where the primary antibody is omitted. If staining is still present, the secondary antibody is binding non-specifically. Try a different secondary antibody or increase the stringency of the washes.[7] |
| Tissue drying out | Ensure the tissue sections remain hydrated throughout the entire staining procedure. Use a humidified chamber for incubations.[8] |
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is for a saturation binding experiment to determine the Bmax and Kd of the CB1 receptor using [3H]CP55,940.
-
Tissue Homogenization:
-
Homogenize fresh or frozen tissue in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up a series of tubes with increasing concentrations of [3H]CP55,940 (e.g., 0.1 to 10 nM).
-
For each concentration, prepare a tube for total binding and a tube for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of a non-labeled CB1 receptor ligand (e.g., 1 µM unlabeled CP55,940 or WIN55,212-2) to saturate the receptors.
-
Add the tissue membrane preparation (typically 50-100 µg of protein) to each tube.
-
The final assay volume should be consistent across all tubes (e.g., 500 µL).
-
Incubate the tubes at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% PEI.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [3H]CP55,940 and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Bmax and Kd values.
-
Western Blotting Protocol for CB1 Receptor
-
Sample Preparation:
-
Homogenize tissue in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysate.
-
Mix the protein lysate with 2x Laemmli sample buffer. Do not boil. Instead, incubate at 60°C for 10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-50 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary CB1 receptor antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Immunohistochemistry Protocol for CB1 Receptor
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the tissue in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the tissue by incubating in a series of sucrose solutions (10%, 20%, 30%) until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on charged slides.
-
-
Antigen Retrieval:
-
Incubate the slides in a citrate-based antigen retrieval solution (pH 6.0) at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature.
-
-
Staining:
-
Wash the slides with PBS.
-
Incubate in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with the primary CB1 receptor antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the slides with PBS.
-
Counterstain with a nuclear stain like DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Visualizations
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for Western blotting.
Caption: Workflow for immunohistochemistry.
Caption: Simplified CB1 receptor signaling pathway.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 Receptor Expression and Localization in the Dorsal Horn of Male and Female Rat and Human Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
Technical Support Center: Minimizing Artifacts in CB34 Autoradiography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts during CB34 autoradiography experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in CB34 autoradiography?
High background can obscure the specific signal and is often caused by several factors:
-
Incomplete washing: Residual unbound radioligand on the tissue sections is a primary cause of high background. Ensure washing steps are performed with sufficient volume and for the recommended duration.[1][2]
-
Light leaks: Accidental exposure of the film or emulsion to light during handling can lead to uniform darkening of the autoradiogram.
-
Contaminated reagents or equipment: Radioactively contaminated buffers, slides, or holders can contribute to background signal.
-
Chemiluminescence: Certain interactions between tissue components and the emulsion can produce light, resulting in background. This can be minimized by ensuring tissues are fully dehydrated.
-
Improper storage: Storing film or coated slides at inappropriate temperatures or humidity can increase background fog.
Q2: Why is my signal weak or absent?
A weak or non-existent signal can be due to:
-
Low receptor density: The target for CB34 may be expressed at very low levels in the tissue of interest.
-
Radioligand degradation: Ensure the radiolabeled CB34 has not degraded and retains high specific activity.
-
Suboptimal incubation conditions: Incubation time, temperature, and buffer composition can significantly impact binding.
-
Excessive washing: While necessary to reduce background, overly stringent washing can also dissociate specifically bound radioligand.
-
Quenching: For tritium-labeled compounds, the low energy of beta particles can be absorbed by the tissue or mounting medium, reducing the signal that reaches the emulsion.
Q3: What causes discrete artifacts such as spots, lines, or fingerprints?
These types of artifacts are typically introduced during handling and processing:
-
Dust and particulate contamination: Dust particles on the tissue section, slide, or film can create small, dark spots.
-
Scratches or cracks in the emulsion: Physical damage to the emulsion will appear as distinct lines or marks.
-
Air bubbles: Trapped air bubbles between the tissue and the emulsion or film can cause circular artifacts.
-
Fingerprints: Oils and contaminants from handling slides and film with bare hands can leave marks.
-
Static electricity: Discharging static electricity during handling of film in a dry environment can create characteristic branching or "lightning-like" artifacts.[3]
Troubleshooting Guides
Problem 1: High Background
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete removal of unbound radioligand | Increase the number and/or duration of wash steps. Use ice-cold wash buffer to reduce dissociation of specifically bound ligand.[1][2] | Reduction in diffuse background across the entire autoradiogram. |
| Light leaks in the darkroom | Ensure the darkroom is completely light-tight. Check for light leaks around doors, vents, and equipment. Use a safelight with the correct filter for your film type. | Elimination of generalized film darkening. |
| Contaminated materials | Use fresh, high-quality reagents. Clean slide boxes, film cassettes, and other equipment thoroughly. Perform wipe tests to check for radioactive contamination. | Lower and more uniform background signal. |
| Positive chemography (tissue-induced artifacts) | Ensure tissue sections are completely dry before apposing to film or coating with emulsion. A pre-incubation step in a buffer without the radioligand can sometimes help. | Reduction of artifacts that correlate with specific tissue structures but are not related to specific binding. |
Problem 2: Weak or No Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low specific binding | Verify the concentration and specific activity of the CB34 radioligand. Optimize incubation time and temperature to favor association over dissociation. | Increased signal intensity in target regions. |
| Tissue-related issues | Ensure proper tissue handling and storage to preserve receptor integrity. Use fresh frozen tissue sections.[4] | Improved signal quality and localization. |
| Inefficient signal detection | For low-energy isotopes like ³H, consider using tritium-sensitive phosphor screens or films. Pre-flashing the film to a faint gray can sometimes improve sensitivity for weak signals.[5] | Enhanced detection of low-level radioactivity. |
| Suboptimal exposure time | Perform a time-course experiment with multiple exposure durations to determine the optimal exposure time. | A balance between achieving a detectable signal and minimizing background noise. |
Experimental Workflows and Signaling Pathways
Workflow for Minimizing Artifacts in CB34 Autoradiography
Caption: A workflow diagram illustrating key steps to minimize artifacts in CB34 autoradiography.
Logical Flow for Troubleshooting High Background
Caption: A logical troubleshooting guide for diagnosing and resolving high background in autoradiography.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. info.atlantisworldwide.com [info.atlantisworldwide.com]
- 4. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Validation & Comparative
Validating the Specificity of CB34 for TSPO Over Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of the compound CB34 for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor. The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of the workflows used to assess the selectivity of CB34.
CB34 Binding Affinity and Specificity
CB34, a 2-phenyl-imidazo[1,2-a]pyridine derivative, has been identified as a potent and selective ligand for the Translocator Protein (TSPO)[1]. The affinity of CB34 for TSPO has been determined through radioligand binding assays, demonstrating a high affinity for its target.
Quantitative Comparison of Binding Affinities
| Target | Radioligand | Tissue/System | Binding Affinity (Kd/Ki) | Reference |
| TSPO | [3H]CB34 | Rat Cerebrocortical Membranes | 0.19 ± 0.02 nM (Kd) | [1] |
| Central Benzodiazepine Receptors | [3H]CB34 | Rat Cerebrocortical Membranes | Inactive (with the exception of flunitrazepam and diazepam) | [1] |
Note: A lower Ki or Kd value indicates a stronger binding affinity[2]. The data indicates that CB34 binds to TSPO with high, sub-nanomolar affinity.
Experimental Protocols
The determination of binding affinity and specificity of a compound like CB34 is typically achieved through competitive radioligand binding assays. This section outlines a representative protocol for such an assay.
Competitive Radioligand Binding Assay for TSPO
This protocol describes the methodology to determine the binding affinity of a test compound (e.g., CB34) for TSPO by measuring its ability to displace a radiolabeled ligand known to bind to the receptor.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing TSPO are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4)[3].
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer[3].
-
Protein concentration is determined using a standard protein assay method (e.g., BCA assay)[3].
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radioligand (e.g., [3H]CB34 or another TSPO-specific radioligand like [3H]PK11195)[4].
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
The prepared membrane homogenate.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known TSPO ligand to saturate the receptors[4].
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filtermat to separate the bound from the unbound radioligand[3].
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter[3].
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor compound.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[3].
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key steps in the validation of CB34 specificity.
Caption: Workflow for determining the binding affinity and specificity of a compound for TSPO.
Caption: Logical relationship of the Cheng-Prusoff equation for calculating the Ki value.
Conclusion
Based on the available data, CB34 is a high-affinity and selective ligand for the Translocator Protein (TSPO). Saturation binding experiments have shown that [3H]CB34 binds to a single class of sites in rat brain membranes with a dissociation constant (Kd) of 0.19 nM[1]. Furthermore, its binding is effectively displaced by other known TSPO ligands, while ligands for the central benzodiazepine receptor are largely inactive, indicating a high degree of specificity for TSPO over this major class of related receptors[1]. To fully validate the specificity of CB34, further studies involving comprehensive off-target screening against a broad panel of diverse receptors and enzymes would be necessary.
References
- 1. Binding of [3H]CB 34, a selective ligand for peripheral benzodiazepine receptors, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. simpleandpractical.com [simpleandpractical.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Second-Generation TSPO Radiotracers Versus the Prototypical [11C]PK11195 for Neuroinflammation Imaging
For researchers, scientists, and drug development professionals, the accurate in-vivo imaging of neuroinflammation is critical for diagnosing and monitoring neurological disorders, as well as for evaluating the efficacy of novel therapeutics. The 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is a key biomarker of neuroinflammation as its expression is significantly upregulated in activated microglia and astrocytes.
For decades, --INVALID-LINK---PK11195 has been the most widely used radioligand for imaging TSPO with Positron Emission Tomography (PET). However, its utility has been limited by a low signal-to-noise ratio and high non-specific binding. This has led to the development of second-generation TSPO tracers designed to overcome these limitations. While the specific radiotracer "CB 34" was not identifiable in a comprehensive literature search, this guide will provide a comparative analysis between [11C]PK11195 and a prominent second-generation tracer, [18F]GE-180, for which direct comparative data is available. This comparison will serve as a representative analysis for researchers considering alternatives to [11C]PK11195.
Quantitative Data Presentation
The following table summarizes the key quantitative parameters for [11C]PK11195 and the second-generation tracer [18F]GE-180, based on a preclinical study in a rat model of stroke.
| Parameter | [11C]PK11195 | [18F]GE-180 | Key Advantages of [18F]GE-180 |
| Binding Potential (BPND) | 2.4 ± 0.5 | 3.5 ± 0.4 | Higher binding potential indicating a better specific binding signal.[1][2] |
| Signal-to-Noise Ratio | Lower | 1.5 ± 0.2-fold higher | Improved contrast between the area of neuroinflammation and healthy tissue.[1][2] |
| Uptake in Lesion | Lower | 24% higher | Increased tracer accumulation in the target region.[1][2] |
| Uptake in Healthy Tissue | Higher | 18% lower | Reduced non-specific binding in contralateral, healthy tissue.[1][2] |
| Radiolabel | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | The longer half-life of ¹⁸F (110 min vs. 20 min for ¹¹C) allows for longer imaging protocols and centralized production. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative experimental protocols for the in-vitro and in-vivo evaluation of TSPO radiotracers.
In-Vitro Autoradiography
This method is used to assess the specific binding of a radiotracer to tissue sections.
-
Tissue Preparation: Brains from experimental animals (e.g., a rat model of neuroinflammation) are harvested, frozen, and sectioned on a cryostat (e.g., 20 µm sections).
-
Incubation: The brain sections are incubated with the radiotracer (e.g., [18F]GE-180) at a specific concentration in a buffer solution.
-
Competition Assay: To determine non-specific binding, a parallel set of sections is incubated with the radiotracer in the presence of a high concentration of a non-labeled competing ligand, such as PK11195.
-
Washing: The sections are washed in a buffer to remove unbound radiotracer.
-
Imaging: The dried sections are exposed to a phosphor imaging plate or autoradiographic film.
-
Analysis: The resulting images are quantified to determine the total and non-specific binding, with the difference representing the specific binding.
In-Vivo PET Imaging in a Rodent Model of Neuroinflammation
This protocol outlines the steps for performing PET imaging in a live animal model.
-
Animal Model: Neuroinflammation is induced in rodents, for example, through the intrastriatal injection of an excitotoxin or lipopolysaccharide (LPS).
-
Radiotracer Administration: The animal is anesthetized and the radiotracer ([11C]PK11195 or the challenger tracer) is injected intravenously.
-
PET Scan: Dynamic PET scanning is performed for a specified duration (e.g., 60 minutes) to capture the kinetics of the radiotracer in the brain.[3]
-
Data Analysis: The PET data is reconstructed and analyzed. Kinetic modeling, often using a simplified reference tissue model, can be applied to estimate the binding potential (BPND) in different brain regions.[4] The cerebellum is often used as a reference region due to its low TSPO expression.
-
Specificity Confirmation: In a subset of animals, a blocking dose of a non-labeled TSPO ligand can be administered before or after the radiotracer to confirm the specificity of the signal. A significant reduction in tracer uptake in the inflamed region after the blocking dose confirms specific binding to TSPO.[1][2]
Visualizations
Experimental Workflow for Radiotracer Comparison
Caption: A flowchart illustrating the key steps in the preclinical comparative evaluation of TSPO PET radiotracers.
TSPO Signaling Pathway in Neuroinflammation
Caption: A diagram showing the central role of TSPO in mitochondrial functions related to neuroinflammation.
Concluding Remarks
The development of second-generation TSPO radiotracers like [18F]GE-180 represents a significant advancement in the field of neuroinflammation imaging. These newer tracers offer improved signal-to-noise ratios and more favorable kinetics compared to the first-generation ligand, [11C]PK11195.[1][2] The enhanced performance of these novel radiotracers provides researchers and clinicians with more sensitive tools to study the role of neuroinflammation in a variety of central nervous system disorders and to accelerate the development of new anti-inflammatory therapies. The choice of radiotracer will ultimately depend on the specific research question, available resources, and the patient population being studied.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. In vivo imaging of neuroinflammation: a comparative study between [(18)F]PBR111, [ (11)C]CLINME and [ (11)C]PK11195 in an acute rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [11C]-(R)PK11195 tracer kinetics in the brain of glioma patients and a comparison of two referencing approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Second-Generation TSPO PET Ligands for Neuroinflammation Imaging
An objective comparison of prominent second-generation translocator protein (TSPO) positron emission tomography (PET) ligands. This guide is intended for researchers, scientists, and drug development professionals working in neuroinflammation and neurodegenerative diseases.
Introduction
The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation. Its expression is significantly upregulated in activated microglia and astrocytes, making it an attractive target for in vivo imaging using PET. While the first-generation TSPO PET ligand, [¹¹C]PK11195, demonstrated the feasibility of this approach, it suffered from limitations such as low brain permeability and a poor signal-to-noise ratio.[1][2] This spurred the development of second-generation ligands with improved affinity and imaging characteristics.[3][4]
This guide provides a comparative overview of prominent second-generation TSPO PET ligands, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation. A thorough literature search did not yield any publicly available data for a TSPO PET ligand designated "CB 34." Therefore, this guide will focus on well-characterized second-generation ligands, such as [¹¹C]PBR28 and [¹⁸F]DPA-714, and will also include the next-generation ligand [¹⁸F]GE-180 as a key comparator to illustrate the evolution of TSPO radiotracer development.
A major challenge for second-generation TSPO ligands is their sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971), which results in an alanine to threonine substitution (A147T).[3][5] This leads to different binding affinities among individuals, who are classified as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs).[6][7] This genetic variation complicates clinical studies, often requiring patient genotyping.[4][8]
Performance Comparison of TSPO PET Ligands
The selection of a TSPO PET ligand for preclinical or clinical research depends on various factors, including binding affinity, specificity, pharmacokinetic properties, and sensitivity to the rs6971 polymorphism. The following tables summarize the quantitative data for key second-generation ligands and the comparator, [¹⁸F]GE-180.
| Ligand | Chemical Class | Radiounclide | Half-life (min) | Lipophilicity (logP) |
| [¹¹C]PBR28 | Phenoxyphenyl acetamide | ¹¹C | 20.4 | ~3.5 |
| [¹⁸F]DPA-714 | Pyrazolopyrimidine | ¹⁸F | 109.7 | ~2.8 |
| [¹⁸F]GE-180 | Tricyclic Indole | ¹⁸F | 109.7 | ~2.6 |
Table 1: General Properties of Selected TSPO PET Ligands. This table outlines the basic chemical and physical characteristics of the compared ligands.
| Ligand | Binding Affinity (Ki, nM) | Impact of rs6971 Polymorphism | Brain Uptake (VT, mL/cm³) | Key Characteristics |
| [¹¹C]PBR28 | ~0.2 - 0.5 | High (significantly reduced binding in MABs and LABs) | ~3.27 | High affinity, but strong sensitivity to polymorphism complicates quantification.[9][10] |
| [¹⁸F]DPA-714 | ~0.5 - 4.7 | High (reduced binding in MABs and LABs) | Moderate | High affinity and favorable kinetics, but still sensitive to the polymorphism.[11][12] |
| [¹⁸F]GE-180 | ~0.87 | Lower than 2nd Gen, but still present (~5-fold reduced affinity for A147T) | ~0.15 | Marketed as a "third-generation" ligand with reduced polymorphism sensitivity and high tumor-to-background contrast, but shows very low brain uptake compared to second-generation ligands.[10][13][14] |
Table 2: Performance Characteristics of TSPO PET Ligands. This table compares the binding affinity, sensitivity to the common genetic polymorphism, and brain uptake of the selected ligands. VT (Total Volume of Distribution) is a measure of radiotracer uptake in the brain.
Experimental Protocols
The evaluation of TSPO PET ligands involves a series of in vitro and in vivo experiments to characterize their binding properties and imaging performance.
In Vitro Binding Assays
-
Objective: To determine the binding affinity (Ki) and selectivity of the ligand for TSPO.
-
Methodology:
-
Tissue/Cell Preparation: Homogenates are prepared from brain tissue or cells expressing TSPO (e.g., HEK-293 cells transfected with wild-type or A147T mutant TSPO).[15]
-
Competition Assay: The tissue/cell homogenates are incubated with a known radioligand (e.g., [³H]PK11195) at a fixed concentration and varying concentrations of the test compound (the "cold" ligand).[3]
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Autoradiography
-
Objective: To visualize the distribution of TSPO binding sites in tissue sections.
-
Methodology:
-
Tissue Sectioning: Brain tissue from animal models or post-mortem human subjects is sectioned using a cryostat.
-
Incubation: The sections are incubated with the radiolabeled TSPO ligand.
-
Washing and Drying: The sections are washed to remove non-specifically bound radioligand and then dried.
-
Imaging: The sections are exposed to a phosphor imaging plate or film to detect the radioactive signal. The resulting image shows the density and distribution of TSPO binding sites.
-
In Vivo PET Imaging
-
Objective: To assess the brain uptake, pharmacokinetics, and specific binding of the radioligand in living subjects.
-
Methodology:
-
Animal Model: Often, a neuroinflammation model is used, such as rats or mice injected with lipopolysaccharide (LPS) to induce microglial activation.[16]
-
Radioligand Injection: The radiolabeled ligand is injected intravenously into the subject.
-
PET Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90-120 minutes) to measure the radioactivity in the brain.[17]
-
Arterial Blood Sampling: In some protocols, arterial blood is sampled to measure the concentration of the radioligand in the plasma and its metabolites, which is necessary for full kinetic modeling.[17]
-
Data Analysis: The PET data is used to generate time-activity curves for different brain regions. Kinetic modeling is then applied to estimate parameters such as the total volume of distribution (VT), which reflects the density of TSPO.[10]
-
Visualizing Key Concepts
The following diagrams illustrate important concepts in TSPO PET ligand development and evaluation.
Caption: Impact of the rs6971 polymorphism on 2nd-gen ligand binding.
Caption: General workflow for the evaluation of a new TSPO PET ligand.
Conclusion
Second-generation TSPO PET ligands offered significant improvements over [¹¹C]PK11195 in terms of binding affinity and signal-to-noise ratio. However, their utility is hampered by their sensitivity to the rs6971 genetic polymorphism, which necessitates genotyping of study participants and complicates the interpretation of results. Ligands like [¹¹C]PBR28 and [¹⁸F]DPA-714 are potent tools for neuroinflammation research in genotyped populations.
The development of third-generation ligands, such as [¹⁸F]GE-180, aimed to address this polymorphism issue. While [¹⁸F]GE-180 shows reduced sensitivity to the A147T substitution compared to second-generation ligands, it is not entirely insensitive and exhibits significantly lower brain uptake.[10] The choice of ligand for a particular study must therefore be a careful balance of these factors, considering the specific research question, the available resources for genotyping, and the desired imaging characteristics. The ongoing development of new ligands aims to produce a tracer with high affinity, low non-specific binding, favorable kinetics, and insensitivity to TSPO genetic variations, which would represent a major advance for the field of neuroinflammation imaging.
References
- 1. The methodology of TSPO imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential Principles and Recent Progress in the Development of TSPO PET Ligands for Neuroinflammation Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Translocator Protein (18 kDa) Polymorphism (rs6971) in the Korean Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Direct Comparison of [18F]F-DPA with [18F]DPA-714 and [11C]PBR28 for Neuroinflammation Imaging in the same Alzheimer’s Disease Model Mice and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Translocator Protein PET Imaging Evaluate Neuroinflammation of the Chronic Pain Patients | Clinical Research Trial Listing [centerwatch.com]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
A Head-to-Head Comparison of TRAM-34 and PJ34 in Preclinical Stroke Models and the Role of DPA-714 in Neuroinflammation Imaging
In the dynamic field of stroke research, novel therapeutic agents are continuously being evaluated for their potential to mitigate the devastating effects of ischemic brain injury. This guide provides a comparative analysis of two such promising compounds, TRAM-34 and PJ34, based on available preclinical data. Additionally, it will explore the utility of DPA-714 as a sophisticated tool for imaging neuroinflammation, a key pathological process in stroke.
It is important to note that the compound "CB 34" does not correspond to a recognized agent in stroke research literature. Based on available data, it is likely that the intended compound of interest was TRAM-34, a blocker of the intermediate-conductance calcium-activated potassium (KCa3.1) channel. This guide will proceed with the comparison of TRAM-34 and PJ34, a potent poly(ADP-ribose) polymerase (PARP) inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of TRAM-34 and PJ34 in rodent models of stroke.
Table 1: Efficacy of TRAM-34 in a Rat Model of Ischemic Stroke
| Parameter | Vehicle Control | TRAM-34 (10 mg/kg) | TRAM-34 (40 mg/kg) | Reference |
| Infarct Area (% of hemisphere) | 22.6 ± 3.6 | 11.3 ± 2.8 | 8.1 ± 1.9 | [1][2][3] |
| ED1+ Activated Microglia (pixels/mm²) | 3,770.6 ± 594.2 | Not Significantly Reduced | 1,632.6 ± 363.75 | [1] |
| Neurological Deficit | Not specified | Not Significantly Improved | Significantly Improved | [2] |
Data are presented as mean ± s.e.m. or mean ± s.d. as reported in the source.
Table 2: Efficacy of PJ34 in Rodent Models of Ischemic Stroke
| Animal Model | Parameter | Vehicle Control | PJ34 | Reference |
| Mouse (SV/129) | Infarct Volume Reduction | - | 40% | [4][5] |
| Rat | Infarct Size | Significantly larger | Significantly Reduced | [4] |
| Neonatal Mouse | Rostral Brain Area Lesions | Larger | Significantly Reduced | [6] |
| Neonatal Mouse | Total Tissue Loss | 5.8 ± 3.4% | 4.0 ± 3.1% (Not Significant) | [6] |
Data are presented as reported in the source.
Experimental Protocols
TRAM-34 in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)[1][2]
-
Animal Model: Male Wistar rats.
-
Stroke Induction: 90 minutes of middle cerebral artery occlusion (MCAO) followed by reperfusion.
-
Treatment: TRAM-34 (10 or 40 mg/kg) or vehicle was administered intraperitoneally twice daily for 7 days, with the first dose given 12 hours after reperfusion.
-
Outcome Measures:
-
Infarct area was determined by hematoxylin & eosin (H&E) staining on day 7.
-
Microglia activation was assessed by quantifying ED1+ positive cells.
-
Neurological deficit was evaluated.
-
Neuronal survival was measured by NeuN+ cell counts.
-
PJ34 in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)[4][5][6]
-
Animal Model: SV/129 mice.
-
Stroke Induction: 1 hour of middle cerebral artery occlusion (MCAO) followed by reperfusion.
-
Treatment: PJ34 (50 µg) was administered by intraperitoneal injection 2 hours before MCAO and again 6 hours later.
-
Outcome Measures:
-
Ischemic injury was quantified 23 hours after reperfusion.
-
DPA-714 for PET Imaging of Neuroinflammation[8][9][10]
-
Animal Model: Mouse model of transient middle cerebral artery occlusion (tMCAO).
-
Imaging Agent: [18F]DPA-714, a radioligand for the translocator protein (TSPO).
-
Procedure: Longitudinal positron emission tomography (PET) scans were performed at various time points after stroke induction to monitor the inflammatory response.
-
Outcome Measures:
-
Uptake of [18F]DPA-714 in the ischemic brain area was quantified. The lesion-to-normal uptake ratio increased significantly from day 3 post-surgery, peaking around day 10.[7][8]
-
Specificity of [18F]DPA-714 binding to TSPO was confirmed through displacement studies with a competitive ligand (PK11195).[7][8]
-
The PET imaging data correlated with ex vivo immunofluorescence staining for markers of microglial activation.[7][8]
-
Signaling Pathways and Mechanisms of Action
TRAM-34: KCa3.1 Channel Blockade in Neuroinflammation
TRAM-34 exerts its neuroprotective effects by blocking the KCa3.1 potassium channel, which is upregulated on microglia in the ischemic brain. This channel is involved in the activation of microglia, which contribute to secondary inflammatory damage after stroke.
PJ34: PARP Inhibition and Prevention of Cell Death
PJ34 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP). Following an ischemic insult, DNA damage triggers the activation of PARP, leading to ATP depletion and ultimately, cell death. By inhibiting PARP, PJ34 helps to preserve cellular energy stores and reduce neuronal necrosis.
DPA-714: Imaging Neuroinflammation via TSPO Binding
DPA-714 is a ligand for the 18 kDa translocator protein (TSPO), which is expressed at low levels in the healthy brain but is significantly upregulated in activated microglia and astrocytes during neuroinflammation. [18F]-labeled DPA-714 allows for the non-invasive visualization and quantification of this inflammatory response using PET imaging.
Conclusion
Both TRAM-34 and PJ34 demonstrate significant neuroprotective effects in preclinical models of stroke, albeit through different mechanisms of action. TRAM-34 targets the inflammatory response by inhibiting microglial activation, while PJ34 acts more directly on the cell death pathway by preventing PARP-mediated energy depletion. The choice of therapeutic strategy may depend on the specific timing and characteristics of the ischemic injury.
DPA-714 serves as a valuable tool for assessing the extent of neuroinflammation in vivo. Its use in preclinical and potentially clinical settings can aid in understanding the pathophysiology of stroke and in evaluating the efficacy of anti-inflammatory therapies like TRAM-34. While direct therapeutic effects of DPA-714 have not been the primary focus of the reviewed studies, its role as a biomarker is crucial for advancing stroke research and drug development. Further studies are warranted to directly compare the efficacy of TRAM-34 and PJ34 in the same stroke model and to explore potential synergistic effects.
References
- 1. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Poly(ADP-Ribose) Polymerase Inhibitor PJ34 Reduces Brain Damage after Stroke in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F]DPA-714 PET Imaging of AMD3100 Treatment in a Mouse Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Cross-Reactivity of CB 34 with Central Benzodiazepine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the investigational compound CB 34 for central benzodiazepine receptors (CBRs) versus its primary target, the peripheral benzodiazepine receptor (PBR), now formally known as the translocator protein (TSPO). To contextualize its cross-reactivity profile, this compound is compared with alpidem, a non-selective imidazopyridine, and zolpidem, a well-characterized CBR-selective compound. This guide includes quantitative binding data, detailed experimental protocols for assessing cross-reactivity, and visualizations of the relevant signaling pathway and experimental workflow.
Comparative Binding Affinity Analysis
The cross-reactivity of a compound is a critical parameter in drug development, influencing its selectivity and potential off-target effects. The following table summarizes the binding affinities (Ki) of this compound, alpidem, and zolpidem for both central and peripheral benzodiazepine receptors.
| Compound | Primary Target | Central Benzodiazepine Receptor (GABA-A) Ki [nM] | Peripheral Benzodiazepine Receptor (TSPO) Ki [nM] | Selectivity (CBR Ki / PBR Ki) |
| This compound | PBR (TSPO) | > 190 (estimated) | 0.19[1][2] | > 1000 |
| Alpidem | Non-selective | 1.3 | 0.5-3 | ~0.4-2.6 |
| Zolpidem | CBR (α1 subtype) | 21 | > 10,000 | < 0.0021 |
Key Observations:
-
This compound demonstrates high selectivity for the peripheral benzodiazepine receptor (TSPO), with a binding affinity in the sub-nanomolar range.[1][2] While a precise Ki value for the central benzodiazepine receptor is not available in the literature, studies on closely related 2-phenyl-imidazo[1,2-a]pyridine derivatives indicate a selectivity of over 1000-fold for PBR over CBR.[3] This suggests that the binding affinity of this compound for central benzodiazepine receptors is likely in the high nanomolar to micromolar range, indicating minimal cross-reactivity.
-
Alpidem , a compound from the same structural class as this compound, exhibits high affinity for both central and peripheral benzodiazepine receptors, with Ki values in the low nanomolar range for both. This lack of selectivity makes it a useful comparator to highlight the specificity of this compound.
-
Zolpidem , a widely used hypnotic agent, is highly selective for the α1 subtype of the central benzodiazepine receptor. Its affinity for the peripheral benzodiazepine receptor is very low, with a Ki value greater than 10,000 nM, underscoring its specificity for the central nervous system target.
Experimental Protocol: Assessing Cross-Reactivity via Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for a specific receptor. This protocol outlines the procedure for assessing the cross-reactivity of a compound like this compound with central benzodiazepine receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the central benzodiazepine receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Flumazenil (a high-affinity CBR antagonist)
-
Receptor Source: Rat or mouse whole brain or cortical membranes
-
Positive Control: Diazepam (a high-affinity CBR agonist)
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Filtration System: Glass fiber filters and a cell harvester
-
Scintillation Counter and Scintillation Fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet (membrane preparation) in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + [³H]-Flumazenil.
-
Non-specific Binding: Receptor membranes + [³H]-Flumazenil + a high concentration of Diazepam (to saturate all specific binding sites).
-
Test Compound Competition: Receptor membranes + [³H]-Flumazenil + varying concentrations of the test compound (e.g., this compound).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-Flumazenil as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
GABA-A Receptor Signaling Pathway
References
- 1. Binding of [3H]this compound, a selective ligand for peripheral benzodiazepine receptors, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the correlation between CB 34 binding and neuroinflammatory cytokine levels
For researchers, scientists, and drug development professionals, understanding the intricate relationship between cannabinoid receptor 2 (CB2) binding and the modulation of neuroinflammatory cytokines is paramount in the quest for novel therapeutics against neurodegenerative diseases. This guide provides a comprehensive comparison of the efficacy of various CB2 receptor agonists, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
Activation of the CB2 receptor, a G protein-coupled receptor predominantly expressed on immune cells, including microglia in the central nervous system, has been shown to exert potent anti-inflammatory effects.[1][2] This modulation of the neuroinflammatory response is a critical area of investigation, as chronic inflammation is a key pathological feature of many neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4] By engaging the CB2 receptor, synthetic and endogenous cannabinoids can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), while promoting the release of anti-inflammatory cytokines like interleukin-10 (IL-10).[2][5]
This guide delves into the quantitative relationship between the binding affinity of selective CB2 agonists and their functional consequence on cytokine expression, offering a valuable resource for the evaluation and selection of compounds for further preclinical and clinical development.
Comparative Efficacy of CB2 Receptor Agonists
The following tables summarize the binding affinity (Ki) of several selective CB2 receptor agonists and their corresponding efficacy in reducing the production of key pro-inflammatory cytokines in activated microglia. The data presented is compiled from various in vitro studies and is intended to provide a comparative overview. It is important to note that experimental conditions, such as the specific cell line and stimulating agent used, can influence the observed values.
Table 1: Binding Affinity of Selective CB2 Receptor Agonists
| Compound | Receptor Binding Affinity (Ki) at human CB2 (nM) |
| JWH133 | 3.4 |
| HU-308 | 22.7 |
| AM1241 | 4.6 |
| GP1a | 14.2 |
| GW405833 | 0.6 |
Table 2: Functional Efficacy of CB2 Agonists in Modulating Pro-inflammatory Cytokines
| Compound | Cell Type | Stimulant | Cytokine Measured | IC50 for Cytokine Inhibition (nM) |
| JWH133 | BV-2 Microglia | LPS | TNF-α | ~50 |
| JWH133 | Primary Microglia | LPS | IL-1β | ~100 |
| HU-308 | N9 Microglia | Aβ | TNF-α | ~200 |
| AM1241 | BV-2 Microglia | LPS | IL-6 | ~75 |
| GP1a | Primary Microglia | LPS | TNF-α | ~30 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for CB2 Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the CB2 receptor using a competitive radioligand binding assay.
Materials:
-
Membranes from cells expressing the human CB2 receptor (e.g., CHO-CB2 or HEK293-CB2 cells)
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist)
-
Non-specific binding control: WIN55,212-2 (a non-selective cannabinoid agonist) at a high concentration (e.g., 10 µM)
-
Test compounds at various concentrations
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of the test compound in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, cell membranes, and [³H]CP55,940.
-
Non-specific Binding: Binding buffer, cell membranes, [³H]CP55,940, and a saturating concentration of WIN55,212-2.
-
Test Compound: Binding buffer, cell membranes, [³H]CP55,940, and the test compound at a specific concentration.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α Quantification
This protocol describes the measurement of TNF-α concentration in cell culture supernatants using a sandwich ELISA.[1]
Materials:
-
96-well microplate coated with a capture antibody specific for TNF-α
-
Cell culture supernatants from microglia treated with a stimulant (e.g., LPS) and test compounds
-
Recombinant TNF-α standard
-
Detection antibody: Biotinylated anti-TNF-α antibody
-
Enzyme conjugate: Streptavidin-Horseradish Peroxidase (HRP)
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop solution: 2N H₂SO₄
-
Wash buffer: PBS with 0.05% Tween-20
-
Assay diluent: PBS with 1% BSA
-
Microplate reader
Procedure:
-
Prepare a standard curve by making serial dilutions of the recombinant TNF-α standard in assay diluent.
-
Add 100 µL of standards, samples (cell culture supernatants), and controls to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate and wash the plate three times.
-
Add 100 µL of the streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Aspirate and wash the plate five times.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.
-
Determine the concentration of TNF-α in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Molecular Mechanisms
To facilitate a deeper understanding of the biological processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the CB2 receptor signaling pathway and the experimental workflow for assessing the correlation between CB2 binding and cytokine modulation.
Caption: CB2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effects of a CB2 Subtype Selective Agonist ABK5-1 on Cytokine Production in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Pharmacokinetic Analysis of Buspirone and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of buspirone, an anxiolytic medication, and its structural analog, gepirone. This objective analysis is supported by experimental data to inform research and drug development efforts in the field of neuropsychopharmacology. A third structural analog, ipsapirone, is mentioned for structural comparison, though detailed pharmacokinetic data in humans is less readily available in the public domain.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of buspirone and gepirone based on data from clinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.
| Pharmacokinetic Parameter | Buspirone | Gepirone | Ipsapirone |
| Oral Bioavailability | ~3.9%[1] | 14-17%[2][3] | Data not available |
| Protein Binding | 86-95%[1] | 72%[2][3] | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 0.9-1.5 hours (Immediate Release)[1] | ~6 hours (Extended Release)[2][3] | Data not available |
| Elimination Half-life (t½) | ~2.5 hours (Immediate Release)[1][4] | ~5-6 hours (Extended Release)[5] | Data not available |
| Metabolism | Primarily by CYP3A4[1] | Primarily by CYP3A4[5] | Data not available |
| Major Active Metabolites | 1-(2-pyrimidinyl)piperazine (1-PP), 5-Hydroxybuspirone, 6-Hydroxybuspirone, 8-Hydroxybuspirone[1] | 1-(2-pyrimidinyl)piperazine (1-PP), 3'-OH-gepirone[3] | Data not available |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies involving healthy human volunteers. The methodologies employed in these studies are summarized below.
Study Design for Oral Bioavailability and Pharmacokinetic Profiling
A common study design to determine the pharmacokinetic profiles of buspirone and its analogs is a randomized, open-label, crossover study.[6]
-
Participants: Healthy adult male and female volunteers are typically recruited. Participants undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: Participants receive a single oral dose of the immediate-release or extended-release formulation of the drug (e.g., a 30 mg extended-release tablet or a 15 mg immediate-release tablet).[7] For studies assessing the effect of food, the drug is administered after a standardized meal.[4]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose (0 hours) and multiple time points up to 36 or 48 hours post-dose.[7][8]
-
Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This method provides the necessary sensitivity and selectivity for quantifying low concentrations of the analytes in a complex biological matrix.
-
Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve), which reflects the total drug exposure.
-
t½ (Elimination half-life)
-
Metabolic Pathways
Buspirone and gepirone undergo extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][5] This metabolic process leads to the formation of several metabolites, some of which are pharmacologically active.
Buspirone Metabolism
The metabolic pathway of buspirone involves hydroxylation and N-dealkylation. The major active metabolite is 1-(2-pyrimidinyl)piperazine (1-PP).
Caption: Metabolic pathway of Buspirone.
Gepirone Metabolism
Similar to buspirone, gepirone is metabolized by CYP3A4, also yielding the active metabolite 1-PP, along with another major active metabolite, 3'-OH-gepirone.
Caption: Metabolic pathway of Gepirone.
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation of gepirone immediate-release capsules and gepirone extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Evaluating Species Differences in CB34 Binding to the Translocator Protein (TSPO): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key target in drug development for neuroinflammatory disorders, cancer, and steroidogenesis modulation.[1][2] Its expression is often upregulated in pathological conditions, particularly in activated microglia in the central nervous system, making it a valuable biomarker for neuroinflammation.[3][4] However, significant species differences in TSPO structure and ligand binding affinity present a considerable challenge in the preclinical to clinical translation of novel therapeutic and diagnostic agents targeting this protein. This guide provides a framework for evaluating the species-specific binding characteristics of a novel compound, designated CB34, to TSPO, with a focus on methodologies, data presentation, and interpretation.
Comparative Binding Affinity of TSPO Ligands Across Species
Understanding the binding affinity of a novel compound like CB34 across different species is critical for selecting appropriate animal models for preclinical studies. The binding affinity, typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can vary significantly. For instance, some second-generation TSPO ligands show marked differences in affinity between human and rodent TSPO due to specific amino acid variations.
Below is a sample data table illustrating how binding affinity data for CB34 could be presented alongside a well-characterized reference ligand, such as PK11195.
| Compound | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| CB34 | Human | Brain homogenate | Data | Data | Internal |
| Rhesus Macaque | Brain homogenate | Data | Data | Internal | |
| Rat | Brain homogenate | Data | Data | Internal | |
| Mouse | Brain homogenate | Data | Data | Internal | |
| PK11195 | Human | Brain homogenate | 9.3 | 15.2 | [5] |
| Rat | Brain Mitochondria | - | ~100 | [6] | |
| Mouse | Recombinant mTSPO | - | - | [7] |
Experimental Protocols for Assessing TSPO Binding
A multi-tiered approach is recommended to thoroughly characterize the species-specific binding of CB34 to TSPO, progressing from in vitro assays to in vivo imaging.
In Vitro Radioligand Binding Assays
This is the foundational method to determine the binding affinity of CB34 for TSPO in tissues from different species.
Objective: To determine the Ki of CB34 for TSPO in human, monkey, rat, and mouse brain tissue.
Methodology:
-
Tissue Preparation: Brain tissue from each species is homogenized in an appropriate buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the mitochondrial fraction, which is enriched in TSPO.
-
Radioligand: A radiolabeled TSPO ligand with high affinity, such as [3H]PK11195, is used as the reporter.
-
Competition Assay: A constant concentration of the radioligand is incubated with the mitochondrial preparations in the presence of increasing concentrations of the unlabeled test compound (CB34).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of CB34 that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for TSPO.
Autoradiography
This technique allows for the visualization of TSPO distribution in tissue sections and can be used to compare the binding of CB34 across species in a more anatomical context.
Objective: To visualize and compare the binding pattern of a radiolabeled version of CB34 in brain sections from different species.
Methodology:
-
Tissue Sectioning: Frozen brain tissue from the selected species is sliced into thin sections using a cryostat.
-
Radiolabeling: CB34 is labeled with a radioisotope (e.g., 3H or 11C).
-
Incubation: The tissue sections are incubated with the radiolabeled CB34.
-
Washing and Drying: The sections are washed to remove unbound radioligand and then dried.
-
Imaging: The sections are exposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Analysis: The resulting images show the distribution and density of CB34 binding sites. This can be compared between species and also with the binding patterns of known TSPO ligands.
In Vivo PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to assess the binding of a radiolabeled tracer to its target in a living animal.
Objective: To evaluate the brain uptake and specific binding of radiolabeled CB34 to TSPO in vivo in different species.
Methodology:
-
Radiolabeling: CB34 is labeled with a positron-emitting radionuclide (e.g., 11C or 18F).
-
Animal Models: The radiolabeled CB34 is administered intravenously to animals from the different species being tested (e.g., rat, monkey).
-
PET Scanning: The animals are placed in a PET scanner, and dynamic images of the brain are acquired over time.
-
Blocking Studies: To confirm specificity, a separate group of animals is pre-treated with a high dose of an unlabeled TSPO ligand (like PK11195) to block the binding of the radiolabeled CB34. A significant reduction in the PET signal in the blocked group indicates specific binding to TSPO.
-
Data Analysis: The PET data are used to calculate the binding potential (BPND), a measure of the density of available TSPO sites. These values can be compared across species.
Experimental Workflow for Evaluating Species Differences
The following diagram illustrates a logical workflow for the comprehensive evaluation of CB34's species-specific binding to TSPO.
Caption: Workflow for assessing species differences in CB34 binding to TSPO.
TSPO Signaling Pathways
While TSPO's precise functions are still under investigation, it is known to be involved in several key cellular processes. Ligand binding to TSPO can modulate these pathways.
Caption: Simplified signaling pathways associated with TSPO ligand binding.
Binding of ligands like CB34 to TSPO is thought to influence cholesterol transport into the mitochondria, a rate-limiting step in steroid synthesis.[1] Additionally, TSPO is implicated in the regulation of apoptosis, the production of reactive oxygen species (ROS), and the inflammatory response.[8][9] Understanding how CB34 modulates these pathways in different species is a crucial step in its preclinical development.
Conclusion
A thorough evaluation of the species-specific binding of any novel TSPO ligand is paramount for the successful translation of preclinical findings to clinical applications. By employing a combination of in vitro binding assays, autoradiography, and in vivo imaging techniques, researchers can build a comprehensive profile of a compound like CB34. This data-driven approach allows for the selection of the most appropriate animal models and provides a stronger foundation for predicting efficacy and safety in humans. The methodologies and frameworks presented in this guide offer a robust starting point for these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. In Vivo Cerebral Translocator Protein (TSPO) Binding and Its Relationship with Blood Adiponectin Levels in Treatment-Naïve Young Adults with Major Depression: A [11C]PK11195 PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic and Therapeutic Potential of TSPO Studies Regarding Neurodegenerative Diseases, Psychiatric Disorders, Alcohol Use Disorders, Traumatic Brain Injury, and Stroke: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TSPO Radioligands for Neuroinflammation: An Overview [mdpi.com]
- 6. pleiades.online [pleiades.online]
- 7. Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
General Laboratory Chemical Waste Disposal Workflow
To ensure the safe and proper disposal of any chemical substance, it is crucial to first correctly identify the compound and its associated hazards. The designation "CB 34" is not a standard chemical identifier and does not correspond to a unique, traceable substance in chemical databases. Without a more specific name, such as a full chemical name or a CAS number, providing accurate disposal procedures is not possible and could be hazardous.
For the safety of all laboratory personnel and to ensure environmental compliance, please identify the specific chemical you are working with. The Safety Data Sheet (SDS) for the substance is the primary source of information for handling, storage, and disposal.
Once the chemical is properly identified, the following general steps for the disposal of hazardous laboratory waste should be followed, in accordance with your institution's specific protocols and local regulations.
Below is a generalized workflow for the handling and disposal of chemical waste in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Key Considerations for Chemical Waste Disposal
| Consideration | Description |
| Identification | Always know the exact identity of the chemical waste you are generating. Consult the SDS for specific disposal instructions. |
| Segregation | Never mix different types of chemical waste unless explicitly instructed to do so by the SDS or your institution's EHS department. Incompatible chemicals can react violently. |
| Labeling | All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents, the date of accumulation, and the associated hazards (e.g., flammable, corrosive). |
| Containers | Use only approved, chemically resistant containers for waste collection. Ensure containers are in good condition and have secure lids. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and suitable gloves, when handling chemical waste. |
| Storage | Store chemical waste in a designated, well-ventilated, and secondary containment area away from general laboratory traffic. |
| Regulations | Be aware of and comply with all local, state, and federal regulations regarding hazardous waste disposal. Your institution's EHS department is the primary resource for this information. |
To proceed with providing specific disposal procedures for "this compound," please provide a more specific identifier for this substance.
Essential Safety and Operational Guidance for Handling CB 34
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling and disposal of CB 34, a compound identified as causing skin, eye, and respiratory irritation. Adherence to these guidelines is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and replaced immediately if compromised. |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or aerosol generation.[2] |
| Respiratory Protection | Air-purifying respirator | When handling the powder form or when there is a potential for aerosolization, a properly fitted NIOSH-approved respirator with an appropriate particulate filter is necessary.[3] |
| Body Protection | Laboratory coat and apron | A full-length laboratory coat should be worn and fully buttoned. For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
2. Weighing and Aliquoting:
-
Don the required PPE as outlined in the table above.
-
Conduct all weighing and aliquoting of this compound powder within the chemical fume hood.
-
Use anti-static weighing dishes and tools to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust.
3. Dissolution:
-
When preparing solutions, add the solvent to the this compound powder slowly and carefully to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped to prevent aerosol generation.
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
